Conformationally Restricted Scaffolds: A Technical Guide to 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Executive Summary In modern drug discovery, the transition from flexible linear molecules to conformationally restricted scaffolds is a critical strategy for enhancing target binding affinity and pharmacokinetic stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the transition from flexible linear molecules to conformationally restricted scaffolds is a critical strategy for enhancing target binding affinity and pharmacokinetic stability. 4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a premier example of this paradigm[1]. Characterized by its rigid cyclopentene ring, this chiral building block is an indispensable intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the neuraminidase inhibitor Peramivir[2] and carbocyclic nucleosides such as Abacavir and Carbovir[3].
This whitepaper provides an in-depth technical analysis of its structural properties, the chemoenzymatic causality behind its synthesis, and its downstream applications in antiviral drug development.
Structural & Physicochemical Profiling
The pharmacological utility of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is rooted in its stereochemistry. The compound exists in multiple enantiomeric forms, with the (1S,4R) and (1R,4S) configurations being the most synthetically valuable[4][5].
The presence of the double bond in the cyclopentene ring restricts the conformational freedom of the molecule, locking the amino and carboxylic acid functional groups into a predictable spatial arrangement[1]. This rigidity is crucial when the molecule acts as a γ-aminobutyric acid (GABA) mimetic or when it is slotted into the highly conserved active sites of viral enzymes.
Conformationally restricted cyclopentene ring; Zwitterionic core masked by HCl salt
Causality of the Salt Form: Why isolate this compound as a hydrochloride salt rather than a free base? The free amino acid is zwitterionic, making it highly polar and difficult to extract into organic solvents during purification. By protonating the amine to form the HCl salt, we mask its nucleophilicity. This prevents premature self-condensation (lactamization) and significantly improves its solubility in polar organic solvents, which is a prerequisite for downstream peptide coupling or Boc-protection steps[1].
Synthetic Methodologies: The Vince Lactam Pathway
De novo asymmetric synthesis of functionalized cyclopentenes is notoriously inefficient, often requiring expensive chiral auxiliaries and multi-step transition metal catalysis. As a result, the industry standard relies on the kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[3][6].
Protocol: Chemoenzymatic Synthesis and Isolation
This protocol outlines a self-validating workflow designed to maximize enantiomeric excess (ee > 99%) while minimizing environmental impact.
Step 1: Enzymatic Kinetic Resolution
Suspend racemic Vince lactam in a phosphate buffer solution (pH 7.0).
Introduce a (+)-γ-lactamase enzyme (e.g., derived from Microbacterium hydrocarbonoxydans)[3].
Incubate at 30–40°C. Monitor the reaction via chiral HPLC.
Scientific Causality: The enzyme selectively hydrolyzes the (+)-enantiomer into an acyclic amino acid, leaving the desired (-)-Vince lactam completely intact[3][6]. This biocatalytic approach is self-validating: if conversion exceeds 50%, the ee of the remaining substrate will begin to degrade. Strict monitoring ensures the reaction is quenched exactly at the kinetic threshold.
Step 2: Acidic Methanolysis (Ring Opening)
Extract the unreacted (-)-Vince lactam into dichloromethane, dry, and concentrate.
Dissolve the intermediate in anhydrous methanol.
Introduce anhydrous HCl gas to induce acidic methanolysis[1].
Scientific Causality: The bicyclic Vince lactam is highly strained. Acid catalysis protonates the amide nitrogen, facilitating nucleophilic attack by methanol. This selectively cleaves the ring, yielding the methyl ester of the target amino acid[1].
Step 3: Saponification and Salt Formation
Treat the methyl ester with an aqueous lithium hydroxide solution at -20°C to hydrolyze the ester back to the free carboxylic acid[7].
Neutralize the mixture with acetic acid to pH 3-4, then dilute with tetrahydrofuran[7].
Treat the isolated amino acid with stoichiometric HCl to precipitate the final (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride[7].
Caption: Chemoenzymatic synthesis and resolution of 4-aminocyclopent-2-ene-1-carboxylic acid HCl.
Applications in Antiviral Drug Development
The rigid framework of 4-aminocyclopent-2-ene-1-carboxylic acid makes it a privileged scaffold in medicinal chemistry, particularly for targeting viral replication machinery[1][8].
Peramivir (Neuraminidase Inhibitor)
Peramivir relies heavily on the (1S,4R) enantiomer. During its synthesis, the primary amine of the cyclopentene scaffold must first be protected to prevent unwanted side reactions. The hydrochloride salt is reacted with Di-tert-butyl dicarbonate (Boc2O) and NaHCO3 in dichloromethane[2]. The evolution of CO2 gas acts as a visual self-validation of the protection step[2]. Once protected, the rigid ring ensures that the subsequent addition of the guanidino group and hydrophobic side chains occurs with absolute stereocontrol. This specific 3D geometry is what allows Peramivir to slot perfectly into the active site of the influenza A/B neuraminidase enzyme[1][2].
Carbocyclic Nucleosides (Abacavir / Carbovir)
In the treatment of HIV and Hepatitis B, carbocyclic nucleosides utilize this cyclopentene scaffold to mimic the sugar ring found in natural DNA/RNA nucleotides[3]. Because the cyclopentene ring lacks the oxygen atom present in natural ribose, these drugs are resistant to cleavage by cellular phosphorylases, drastically increasing their biological half-life and efficacy[6].
Caption: Downstream pharmaceutical applications of the conformationally restricted cyclopentene scaffold.
References
PubMed, "[New enzymatic strategies for enantiomers of lactams and amino acids]",[Link]
Google Patents, "CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir",
ASM Journals, "Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans...", [Link]
ResearchGate, "Novel screening methods - The key to cloning commercially successful biocatalysts", [Link]
An In-depth Technical Guide to the Mechanism of Action of 4-aminocyclopent-2-ene-1-carboxylic Acid Derivatives in Pharmacology
Abstract The 4-aminocyclopent-2-ene-1-carboxylic acid scaffold represents a fascinating and versatile class of conformationally restricted amino acid analogues. Its rigid cyclopentene framework imparts specific spatial o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 4-aminocyclopent-2-ene-1-carboxylic acid scaffold represents a fascinating and versatile class of conformationally restricted amino acid analogues. Its rigid cyclopentene framework imparts specific spatial orientations to the key pharmacophoric elements—the amino and carboxylic acid groups—leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of derivatives based on this core structure, with a focus on their interactions with key physiological targets, including GABA receptors, voltage-gated sodium channels, and thromboxane A2 receptors. We will delve into the molecular intricacies of these interactions, the downstream signaling consequences, and provide detailed experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.
The Core Scaffold: A Foundation for Diverse Pharmacology
The pharmacological versatility of 4-aminocyclopent-2-ene-1-carboxylic acid derivatives stems from the constrained nature of the cyclopentene ring. This rigidity reduces the molecule's conformational freedom, pre-organizing the amino and carboxyl groups into specific spatial arrangements that can be tailored to fit the binding pockets of various biological targets.[1]
A critical determinant of the biological activity of these derivatives is their stereochemistry. The spatial orientation of the substituents on the chiral centers of the cyclopentene ring dictates the molecule's ability to interact with its target, often resulting in one enantiomer being significantly more active than the other, or even exhibiting a completely different pharmacological profile.[1] This highlights the paramount importance of stereospecific synthesis and characterization in the development of these compounds.[1]
This guide will explore three major classes of pharmacological activity exhibited by derivatives of this scaffold:
GABAergic Modulation: Acting on the primary inhibitory neurotransmitter system in the central nervous system.
Voltage-Gated Sodium Channel (NaV1.7) Inhibition: Targeting a key player in pain signaling.
Thromboxane A2 (TP) Receptor Antagonism: Modulating platelet aggregation and vasoconstriction.
GABAergic Modulation: A Tale of Agonists and Antagonists
Derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid have been extensively investigated as analogues of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. These derivatives have been shown to interact with both GABAA and GABAC receptors, often with a high degree of stereoselectivity.[2][3]
Mechanism of Action at GABA Receptors
GABAA and GABAC receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[4] Derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid can act as either agonists, mimicking the action of GABA, or antagonists, blocking the action of GABA.
The nature of their activity is heavily dependent on their stereochemistry and the presence of additional functional groups. For instance, thioether derivatives have been synthesized that exhibit antagonist activity at the α1β2γ2L GABAA receptor subtype.[2][5]
At GABAC receptors, the stereochemistry of the 4-aminocyclopent-1-ene-1-carboxylic acid analogues is a key determinant of their function. The (+)-enantiomer of 4-aminocyclopent-1-ene-1-carboxylic acid acts as a potent and selective antagonist at ρ1 and ρ2 GABAC receptors, while the (-)-enantiomer is significantly less active.[3] Interestingly, bioisosteric replacement of the carboxylic acid moiety with an amide or hydroxamic acid group can yield selective GABAC antagonists, indicating that a zwitterionic structure is not an absolute requirement for antagonist activity at this receptor subtype.[6][7]
Signaling Pathway and Experimental Workflow
The interaction of these derivatives with GABA receptors can be investigated using a variety of in vitro techniques.
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAA receptor.
Membrane Preparation:
Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABAA receptors in ice-cold sucrose buffer.
Centrifuge the homogenate at low speed to remove nuclei and large debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Wash the membrane pellet multiple times with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and resuspend to a final protein concentration of 100-200 µ g/assay tube.[1]
Binding Assay:
Prepare triplicate sets of tubes for total binding, non-specific binding, and experimental conditions.
Total Binding: Add membrane preparation and a sub-saturating concentration of a suitable radioligand (e.g., 5 nM [³H]muscimol).[1]
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM GABA).[1]
Experimental: Add membrane preparation, radioligand, and varying concentrations of the 4-aminocyclopent-2-ene-1-carboxylic acid derivative.
Incubate all tubes at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[1]
Filtration and Quantification:
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) from a concentration-response curve.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Voltage-Gated Sodium Channel (NaV1.7) Inhibition: A Target for Pain Therapeutics
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[8] It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[9] Derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid have emerged as potent and selective inhibitors of NaV1.7.[8]
Mechanism of Action at NaV1.7
NaV1.7 inhibitors act by physically blocking the channel pore or by modulating its gating properties, thereby preventing the influx of sodium ions that is necessary for the depolarization of the neuronal membrane.[8] Many small molecule inhibitors exhibit state-dependence, preferentially binding to and stabilizing the inactivated state of the channel.[10] This mechanism of action effectively reduces the number of channels available to open upon subsequent depolarization, thus dampening the pain signal. Recent cryo-electron microscopy studies have revealed that some selective inhibitors bind to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel.[8]
Signaling Pathway and Experimental Workflow
The inhibitory activity of these derivatives on NaV1.7 channels is typically assessed using electrophysiological techniques.
Caption: Whole-Cell Patch-Clamp Workflow for NaV1.7.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol outlines the general steps for assessing the inhibitory effect of a compound on NaV1.7 channels expressed in a heterologous system.
Cell Culture:
Culture a suitable cell line (e.g., HEK293) stably expressing the human NaV1.7 channel.
Plate the cells onto glass coverslips a few days prior to recording.
Recording Setup:
Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution (e.g., K-gluconate based).
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[11]
Place the coverslip with cells in the recording chamber on an inverted microscope.
Whole-Cell Recording:
Using a micromanipulator, approach a cell with the glass pipette and apply slight positive pressure.
Once in contact with the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[11]
Data Acquisition and Analysis:
Hold the cell at a holding potential (e.g., -120 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.[12]
Record baseline currents and then perfuse the test compound at various concentrations.
Measure the inhibition of the peak sodium current at each concentration.
Construct a concentration-response curve and determine the IC50 value for the compound.
Thromboxane A2 (TP) Receptor Antagonism: Modulating Hemostasis and Inflammation
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a significant role in thrombosis and inflammatory processes.[13] It exerts its effects by activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[14] Derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid have been developed as antagonists of the TP receptor.[8]
Mechanism of Action at the TP Receptor
The TP receptor is primarily coupled to the Gq family of G-proteins.[8] Upon binding of TXA2, the receptor undergoes a conformational change that activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet aggregation and smooth muscle contraction.
Derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid that act as TP receptor antagonists competitively block the binding of TXA2 to the receptor, thereby preventing the initiation of this downstream signaling pathway.[8] The cyclopentane ring can serve as a bioisostere for the carboxylic acid moiety commonly found in other TP receptor antagonists.[8]
Signaling Pathway and Experimental Workflow
The antagonist activity of these derivatives at the TP receptor can be evaluated through binding and functional assays.
This protocol describes a functional assay to assess the ability of a test compound to inhibit TP receptor-mediated platelet aggregation.
Preparation of Platelet-Rich Plasma (PRP):
Collect whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
Centrifuge the blood at low speed to separate the PRP (supernatant) from red and white blood cells.
Keep the PRP at room temperature for use within a few hours.
Platelet Aggregation Assay:
Use a light transmission aggregometer to measure platelet aggregation.
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
Establish a baseline light transmittance.
Add the 4-aminocyclopent-2-ene-1-carboxylic acid derivative (the potential antagonist) at various concentrations and incubate for a short period.
Induce platelet aggregation by adding a TP receptor agonist, such as U46619 (a stable TXA2 analogue).[15]
Record the change in light transmittance over time, which corresponds to the extent of platelet aggregation.
Data Analysis:
Determine the maximum aggregation for the control (agonist alone) and for each concentration of the test compound.
Calculate the percentage inhibition of aggregation for each concentration of the test compound.
Plot the percentage inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The 4-aminocyclopent-2-ene-1-carboxylic acid scaffold provides a remarkable platform for the design of potent and selective modulators of diverse pharmacological targets. The conformational rigidity imparted by the cyclopentene ring, coupled with the critical role of stereochemistry, allows for the fine-tuning of activity towards specific receptors and ion channels. This guide has provided an in-depth overview of the mechanisms of action of these derivatives as GABAergic modulators, NaV1.7 inhibitors, and TP receptor antagonists. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to investigate and characterize novel compounds based on this versatile chemical scaffold. The continued exploration of 4-aminocyclopent-2-ene-1-carboxylic acid derivatives holds significant promise for the development of new therapeutics for a range of disorders, from neurological conditions to pain and cardiovascular diseases.
References
Nanion Technologies. (n.d.). Patch clamp recordings of hNa 1.7 on Nanion's Port-a-Patch®. Retrieved from [Link]
Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520.
Elabscience. (n.d.). TXA2(Thromboxane A2) ELISA Kit (E-EL-0057). Retrieved from [Link]
Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
Hinton, T., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1698–1703.
ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]
Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. Retrieved from [Link]
Chebib, M., et al. (2014). GABA-ρ receptors: distinctive functions and molecular pharmacology. British journal of pharmacology, 171(5), 1075-1086.
Locock, K. E., et al. (2013). γ-Aminobutyric Acid(C) (GABAC) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates. Journal of Medicinal Chemistry, 56(13), 5626–5630.
Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology.
ChEMBL. (n.d.). Target: Thromboxane A2 receptor (CHEMBL1795181). Retrieved from [Link]
Flinspach, M., et al. (2017). Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. Scientific reports, 7(1), 39662.
Segev, A., et al. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), e54024.
Hirata, T., et al. (1999). Mutations of the platelet thromboxane A2 (TXA2) receptor in patients characterized by the absence of TXA2-induced platelet aggregation despite normal TXA2 binding activity. Thrombosis and haemostasis, 82(5), 1528-1531.
Wikipedia. (n.d.). Thromboxane receptor. Retrieved from [Link]
Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. Pharmacological reviews, 70(3), 534-558.
Kodirov, S. A., & Zhorov, B. S. (2023). Whole-cell patch-clamp recording and parameters. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1865(4), 184089.
Wikipedia. (n.d.). Thromboxane. Retrieved from [Link]
Lai, Y. (2023). Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. Highlights in Science, Engineering and Technology, 63, 1-7.
Sun, F., & Sun, H. (2025). Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. Bioorganic & Medicinal Chemistry, 124, 118180.
Kluender, H. C., et al. (1988). Synthesis and in vitro activity of various derivatives of a novel thromboxane receptor antagonist, (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1] hept-2-exo-yl]heptenoic acid. Journal of medicinal chemistry, 31(9), 1769-1775.
Flinspach, M., et al. (2017). Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. Scientific Reports, 7, 39662.
Navarro-Núñez, L., et al. (2009). Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships. Journal of agricultural and food chemistry, 57(6), 2147-2152.
Ali, F. Y., & Ruan, C. (2022). Physiology, Thromboxane A2. In StatPearls.
ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]
Stereochemical Mastery in Antiviral Synthesis: A Technical Guide to (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Executive Summary The development of potent antiviral therapeutics relies heavily on the precise spatial arrangement of functional groups. At the heart of this architectural challenge lies 1[1], a chiral, bifunctional cy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of potent antiviral therapeutics relies heavily on the precise spatial arrangement of functional groups. At the heart of this architectural challenge lies 1[1], a chiral, bifunctional cyclopentene derivative. Recognized globally under CAS 130931-85-0, this molecule is the foundational building block for synthesizing carbocyclic nucleosides and neuraminidase inhibitors, most notably the anti-influenza drug Peramivir. This whitepaper dissects the stereochemical imperatives, mechanistic pathways, and field-proven protocols required to synthesize and validate this critical intermediate.
Structural & Stereochemical Significance
The biological efficacy of Peramivir is inextricably linked to the (1R,4S) configuration of its cyclopentane core. This specific stereochemistry dictates a cis relationship between the carboxylate moiety at C1 and the amino group at C4.
When binding to the active site of the influenza neuraminidase enzyme, the spatial geometry must be exact: the carboxylate group anchors into an arginine triad, while the guanidino group (derived from the C4 amine) interacts with conserved glutamic acid residues. The rigid C2-C3 double bond in the cyclopentene precursor restricts the ring pucker, effectively locking the substituents into the optimal pre-organization for target binding. Any epimerization to the trans isomer or inversion to the (1S,4R) enantiomer results in a catastrophic loss of binding affinity.
Mechanistic Pathway: The Vince Lactam Cleavage
The most robust and scalable synthesis of the (1R,4S) core begins with the desymmetrization and solvolytic ring-opening of2[2].
The bridged bicyclic nature of Vince lactam inherently contains the cis relationship required for the final product. The synthetic challenge lies in cleaving the amide bond without triggering double-bond migration or stereocenter epimerization. This is achieved via an acid-catalyzed ring opening in anhydrous methanol, which simultaneously cleaves the lactam and protects the resulting carboxylic acid as a methyl ester, yielding an intermediate that is subsequently hydrolyzed to the target molecule.
Synthetic workflow from (-)-Vince Lactam to the (1R,4S) target and Peramivir.
Experimental Protocols: Synthesis & Validation
As a Senior Application Scientist, it is critical to implement protocols that are not only high-yielding but also self-validating to ensure stereochemical integrity throughout the process. The following3[3].
Protocol: Solvolytic Ring Opening and Hydrolysis
Step 1: Solvolytic Ring Opening of (-)-Vince Lactam
Action: Suspend 1.0 equivalent of (-)-(1R,4S)-Vince lactam in 10 volumes of anhydrous methanol within a multi-neck flask equipped with a drying tube and magnetic stirrer.
Causality: Anhydrous conditions are absolute prerequisites. The presence of water leads to the competitive formation of a zwitterionic amino acid, which is highly soluble in aqueous media and notoriously difficult to isolate. Methanol serves a dual purpose as both the nucleophile and the solvent.
Action: Bubble dry HCl gas through the suspension at 0–5°C for 2 hours until saturation is achieved, then gently heat the reaction mixture to 45°C for an additional 2 hours.
Causality: The low initial temperature safely controls the highly exothermic protonation of the lactam carbonyl. Subsequent heating to 45°C provides the necessary activation energy to relieve the substantial ring strain of the bicyclic system, driving the nucleophilic acyl substitution forward to yield the methyl ester hydrochloride.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The starting material (UV active, KMnO4 positive) will disappear, replaced by a baseline spot that is strongly ninhydrin positive, confirming the unmasking of the primary amine.
Step 2: Hydrolysis to the Free Acid Hydrochloride
Action: Concentrate the methanolic solution in vacuo to obtain a viscous intermediate. Dissolve this crude ester in 2N aqueous HCl and reflux for 4 hours.
Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis. Maintaining the amine in its protonated state prevents potential retro-Michael additions or base-catalyzed epimerization at the sensitive C1 stereocenter.
Validation Checkpoint: Isolate the product via lyophilization. Analyze via 1H NMR (D2O). The spectrum must show the complete disappearance of the methyl ester singlet (typically around ~3.7 ppm) while retaining the distinct vinylic protons (C2-C3) at ~5.9–6.1 ppm. This confirms successful hydrolysis without double-bond migration.
Quantitative Data & Analytical Standards
To ensure batch-to-batch consistency, the synthesized compound must meet stringent analytical criteria. The table below summarizes the key quantitative data and validation methods for the (1R,4S) target.
Downstream Application: The Peramivir Architecture
Once the (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is isolated and validated, it is typically subjected to N-Boc protection to enhance its solubility and stability for subsequent complex transformations. The protected intermediate undergoes a highly regioselective5[5]. This crucial step installs the hydrophobic 3-pentyl side chain necessary for interacting with the viral neuraminidase pocket. Finally, reductive ring cleavage of the resulting isoxazolidine and guanidinylation of the primary amine yield the active pharmaceutical ingredient, Peramivir[6].
Conclusion
The synthesis of (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a masterclass in applied stereochemistry. By leveraging the inherent geometry of (-)-Vince lactam and employing strictly controlled, self-validating solvolytic protocols, chemists can reliably produce this critical chiral building block. Understanding the causality behind each reagent choice—from anhydrous methanol to precise temperature controls—ensures the preservation of the delicate (1R,4S) configuration, ultimately safeguarding the efficacy of life-saving antiviral therapeutics.
Thermal Stability and Degradation Pathways of 4-Aminocyclopent-2-ene-1-carboxylic Acid HCl
A Technical Whitepaper for Pharmaceutical Development Executive Summary 4-aminocyclopent-2-ene-1-carboxylic acid (typically isolated as its (1S,4R) or (1R,4S) enantiomer) is a conformationally restricted γ-amino acid ana...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Pharmaceutical Development
Executive Summary
4-aminocyclopent-2-ene-1-carboxylic acid (typically isolated as its (1S,4R) or (1R,4S) enantiomer) is a conformationally restricted γ-amino acid analog. Derived primarily from the [1], it serves as a critical chiral building block for carbocyclic nucleoside analogs like [1], as well as neuraminidase inhibitors such as [2]. Because the stereochemical and structural integrity of this intermediate directly dictates the efficacy and safety of the final active pharmaceutical ingredient (API), understanding its thermal stability and degradation pathways is non-negotiable for process chemists.
Structural Dynamics: The Role of the HCl Salt
In its free base form, 4-aminocyclopent-2-ene-1-carboxylic acid exists as a zwitterion. This zwitterionic propensity introduces two primary vectors of instability:
Intermolecular Amidation: The highly nucleophilic primary amine can attack the carboxylate of an adjacent molecule, leading to uncontrolled oligomerization and polymerization.
Enolization-Driven Isomerization: The unprotonated amine and free carboxylate create an electronic environment susceptible to alpha-proton abstraction.
By isolating the compound as a hydrochloride salt, the amine is fully protonated (-NH
3+
), [3]. Furthermore, the acidic microenvironment suppresses the enolization of the carboxylic acid, kinetically trapping the molecule in its required cis configuration and elevating its[4].
Mechanistic Degradation Pathways
Despite the stabilizing effects of the HCl salt, the molecule remains vulnerable to specific stress vectors during synthesis and storage.
Pathway A: Base-Catalyzed and Thermal Epimerization
The most critical degradation pathway is the diastereomeric conversion from the [5]. Under basic conditions or prolonged thermal stress in solution, the alpha-proton at C-1 is abstracted, forming a planar enolate intermediate. Upon reprotonation, steric relaxation overwhelmingly favors the formation of the thermodynamically stable trans geometry.
Pathway B: Oxidative Cleavage of the Cyclopentene Ring
The endocyclic double bond is electron-rich and susceptible to attack by reactive oxygen species (ROS) or peroxides. This typically yields a transient epoxide intermediate that rapidly hydrolyzes into a cis-1,2-diol.
Pathway C: Thermal Decarboxylation
At extreme temperatures nearing its melting point (>200 °C), the solid-state compound undergoes catastrophic thermal degradation[4]. The proximity of the double bond facilitates a pericyclic decarboxylation mechanism, releasing CO
2
and yielding volatile 4-aminocyclopent-2-ene derivatives.
Primary degradation pathways of 4-aminocyclopent-2-ene-1-carboxylic acid HCl under stress.
Self-Validating Experimental Methodologies
To ensure data integrity, stability testing must employ self-validating systems where mass balance is continuously monitored to account for all degradation products.
Protocol 1: Solid-State Thermal Stability Profiling (TGA/DSC)
Causality: This protocol determines the absolute thermal ceiling of the crystal lattice before decarboxylation occurs.
Sample Preparation: Weigh 5.0 ± 0.1 mg of the HCl salt into a pre-tared aluminum crucible.
Instrument Calibration: Calibrate the TGA/DSC instrument using indium and zinc standards to ensure thermodynamic accuracy.
Purging: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min. Crucial validation step: This prevents auto-oxidation of the double bond, isolating thermal degradation from oxidative degradation.
Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.
Data Acquisition: Record the onset of the endothermic melting peak (~205 °C) and the[4].
Protocol 2: Solution-Phase Forced Degradation (HPLC-MS/MS)
Causality: This workflow maps the kinetic vulnerability of the molecule in solution, specifically tracking epimerization.
Stock Solution: Dissolve the API in 0.1 M HCl to a concentration of 1.0 mg/mL.
Stress Allocation: Aliquot 5 mL into three separate volumetric flasks (Thermal, Oxidative, Basic).
Stress Induction:
Thermal: Heat at 60 °C for 48 hours.
Oxidative: Add 3% H
2
O
2
(v/v) and incubate at 25 °C for 24 hours.
Basic: Add 0.1 M NaOH to pH 10, incubate at 25 °C for 4 hours.
Quenching (Self-Validation Step): Neutralize basic samples immediately with 0.1 M HCl. Add sodium thiosulfate to oxidative samples to quench residual peroxides. Without quenching, degradation continues in the autosampler, invalidating the kinetic data.
Chiral Analysis: Inject 10 µL onto a Chiralcel AD-H stationary phase. Monitor the m/z 128 (free base) to m/z 82 transitions via MS/MS.
Mass Balance: Sum the peak areas of the parent compound and all identified degradants. A recovery of ≥ 95% validates the absence of undetected polymeric species.
Self-validating forced degradation workflow ensuring accurate mass balance and kinetic profiling.
Quantitative Stability Data
The following table synthesizes the expected degradation metrics under standard ICH Q1A(R2) forced degradation conditions.
Stress Condition
Time / Temp
Primary Degradant
Parent Remaining (%)
Mass Balance (%)
Degradation Pathway
Control (0.1 M HCl)
48h / 25 °C
None
99.8
100.0
N/A
Basic (pH 10)
4h / 25 °C
trans-Isomer
82.4
98.5
Epimerization
Oxidative (3% H
2
O
2
)
24h / 25 °C
Diol derivative
89.1
97.2
Oxidation
Thermal (Solid-State)
1h / 205 °C
Decarboxylated
12.5
85.0*
Decarboxylation
*Note: The drop in mass balance during solid-state thermal stress is attributed to the volatilization of CO
2
and low-molecular-weight alkene fragments.
Conclusion
The formulation of 4-aminocyclopent-2-ene-1-carboxylic acid as a hydrochloride salt is a deliberate chemical strategy to [3]. While the salt form provides[4], process chemists must remain vigilant against [5] and oxidative cleavage during aqueous processing steps. Implementing self-validating quenching protocols during analytical testing is strictly required to ensure the accuracy of stability profiles.
References
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam. Applied and Environmental Microbiology (PMC).[Link]
WO2009007759A1 - Resolution process.
WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES.
CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
New drugs china | New Drug Approvals. New Drug Approvals.[Link]
Role of 4-aminocyclopent-2-ene-1-carboxylic acid in antiviral drug discovery
The Emergence of 4-Aminocyclopent-2-ene-1-carboxylic Acid as a Privileged Scaffold in Antiviral Drug Discovery An In-depth Technical Guide for Drug Development Professionals Abstract The relentless challenge posed by vir...
Author: BenchChem Technical Support Team. Date: March 2026
The Emergence of 4-Aminocyclopent-2-ene-1-carboxylic Acid as a Privileged Scaffold in Antiviral Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Abstract
The relentless challenge posed by viral diseases necessitates a continuous search for novel therapeutic agents. Among the most successful classes of antiviral drugs are the carbocyclic nucleoside analogues, which offer enhanced metabolic stability compared to their natural counterparts. This guide focuses on a specific, high-value chiral synthon: 4-aminocyclopent-2-ene-1-carboxylic acid. We will explore its strategic importance, synthesis, and role as a foundational scaffold in the development of potent antiviral agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the causality behind its use, detailed experimental insights, and its future potential in antiviral research.
Introduction: The Strategic Advantage of Carbocyclic Nucleosides
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1][2] They typically function by mimicking natural nucleosides, thereby interfering with the replication of viral nucleic acids.[2] However, the glycosidic bond in natural nucleosides is susceptible to cleavage by phosphorylases and hydrolases. The innovation of carbocyclic nucleosides, where the furanose ring's oxygen atom is replaced by a methylene group, circumvents this issue.[3][4] This structural modification confers significant metabolic stability, preventing enzymatic degradation while often retaining the ability to be recognized and phosphorylated by cellular and viral kinases to their active triphosphate forms.[3][5]
The cyclopentane and cyclopentene rings are particularly effective mimics of the ribose sugar, making them privileged structures in antiviral design.[3][6] Naturally occurring carbocyclic nucleosides with a five-membered ring, such as aristeromycin and neplanocin A, exhibit potent antiviral and antitumour activities.[3] This has inspired the synthesis of a vast number of analogues, including the highly successful anti-HIV drug Abacavir and the anti-hepatitis B agent Entecavir.[3] At the heart of these complex molecules lies a chiral carbocyclic core, often derived from versatile synthons like 4-aminocyclopent-2-ene-1-carboxylic acid and its derivatives.[7][8]
The Core Synthon: 4-Aminocyclopent-2-ene-1-carboxylic Acid
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is a bifunctional molecule containing a cyclopentene ring, an amino group, and a carboxylic acid. Its specific stereochemistry and the presence of multiple reactive sites make it an exceptionally valuable building block for creating diverse libraries of bioactive compounds.[8] The unsaturated nature of the cyclopentene ring allows for further functionalization, while the amino and carboxylic acid groups provide handles for coupling with nucleobases or other moieties.[9]
This scaffold is a precursor to key intermediates used in the synthesis of major antiviral drugs. For instance, a closely related derivative, (1S,4R)-4-Amino-2-cyclopentene-1-methanol, is a critical precursor for the anti-HIV agent Abacavir, highlighting the industrial relevance of this structural motif.[7]
Synthesis of the Carbocyclic Core
The synthesis of chiral carbocyclic nucleosides is a significant challenge, requiring precise control of stereochemistry.[4] Two primary strategies are employed: linear and convergent synthesis.[3][4]
Linear Synthesis: In this approach, the heterocyclic nucleobase is constructed stepwise onto a pre-existing, suitably protected chiral cyclopentylamine.[3][4]
Convergent Synthesis: This more flexible method involves the separate synthesis of the functionalized carbocyclic moiety and the nucleobase, which are then coupled together.[3][10]
A common starting material for these syntheses is the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam.[9][11][12] Enzymatic resolution of this racemic lactam is a key step in producing enantiomerically pure intermediates for drugs like Abacavir.[10][13]
Below is a conceptual workflow illustrating a synthetic route from a bicyclic lactam to the core aminocyclopentene structure.
Caption: Conceptual workflow for the synthesis of the 4-aminocyclopentene-1-carboxylic acid scaffold.
Mechanism of Antiviral Action
The primary mechanism of action for most carbocyclic nucleoside analogues involves a three-step intracellular activation process.[1][5]
Cellular Entry: The nucleoside analogue enters the host cell, often via nucleoside transporters.[5]
Anabolic Phosphorylation: Host or viral kinases sequentially phosphorylate the analogue to its monophosphate, diphosphate, and finally, its active triphosphate (TP) form.[1][5]
Inhibition of Viral Polymerase: The resulting triphosphate metabolite, acting as a mimic of a natural deoxynucleotide triphosphate (dNTP), is recognized by the viral polymerase (e.g., reverse transcriptase, RNA-dependent RNA polymerase).[1][2] Its incorporation into the growing viral DNA or RNA chain leads to the termination of chain elongation, thereby halting viral replication.[5]
A Practical Guide to the Crystallographic Analysis of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride: From Crystal Growth to Structure Validation
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) workflow as it would be applied to determine the three-dimensional structure of 4-aminocyclopent-2-ene-1-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) workflow as it would be applied to determine the three-dimensional structure of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride. While a definitive published crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an in-depth, practical manual for researchers and drug development professionals. It outlines the necessary steps, from obtaining suitable single crystals to the final validation and interpretation of the crystallographic data, grounding the entire process in established scientific principles and best practices.
Introduction: The Imperative of Structural Elucidation
In the realm of pharmaceutical sciences, the precise knowledge of a molecule's three-dimensional arrangement is paramount. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic structure of crystalline materials, providing unambiguous information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1][2][3] For a molecule like 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, a constrained analog of the neurotransmitter GABA, understanding its solid-state conformation is crucial for comprehending its structure-activity relationship (SAR), guiding further drug design, and controlling its physicochemical properties in a formulated product.
This guide is structured to walk the researcher through the entire crystallographic process, emphasizing the causality behind experimental choices and the importance of data integrity.
The First Hurdle: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal.[4][5] The goal is to produce a single, well-ordered crystal, free of defects, with dimensions typically in the range of 0.1 to 0.3 mm.[6] Given that 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a polar organic salt, several crystallization techniques are particularly suitable.
Crystallization Methodologies for Polar Organic Molecules
The choice of solvent is a critical first step. Polar solvents such as water, ethanol, or methanol are good starting points for dissolving the hydrochloride salt. The principle behind crystallization is to bring a saturated solution to a state of supersaturation in a controlled manner, allowing for slow nucleation and crystal growth.[7]
Method
Description
Advantages
Considerations
Slow Evaporation
The compound is dissolved in a suitable solvent to near saturation. The vial is loosely capped (e.g., with parafilm pierced with a needle) to allow the solvent to evaporate slowly over days or weeks.[8][9]
Simple setup; effective for many compounds.
Can sometimes lead to a shower of small crystals if evaporation is too rapid.
Vapor Diffusion
The compound is dissolved in a "good" solvent in a small, open vial. This vial is placed inside a larger, sealed container that holds a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[8][10]
Excellent for small quantities of material; allows for fine control over the rate of crystallization.
Requires a compatible solvent/anti-solvent pair. Common pairs for polar molecules include ethanol/diethyl ether or water/acetone.
Slow Cooling
A saturated solution of the compound is prepared at an elevated temperature and then cooled down slowly.[1][4][9]
Can produce large, high-quality crystals.
Requires careful control of the cooling rate to prevent rapid precipitation.
Microbatch Under-Oil
An aqueous solution of the salt is placed under a layer of inert oil. Over time, the slow evaporation of water through the oil layer concentrates the solution, leading to crystallization.[4]
High-throughput potential; suitable for water-soluble salts.
Requires specialized equipment for nanolitre-scale setups.
Expert Insight: For 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, a promising initial approach would be vapor diffusion with an ethanol/diethyl ether system. The polarity of ethanol should facilitate dissolution, while the slow ingress of the less polar diethyl ether vapor would gently decrease the solubility, promoting the growth of well-ordered crystals.
The Heart of the Matter: The Single-Crystal X-ray Diffraction Experiment
Once a suitable crystal is obtained, it is mounted on the goniometer of a diffractometer and subjected to a beam of monochromatic X-rays.[11] The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of reflections.[2][12] The positions and intensities of these reflections are recorded by a detector.
Experimental Workflow
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: Workflow from crystal growth to final structure determination.
Step-by-Step Experimental Protocol
Crystal Mounting: A selected single crystal is carefully picked up using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms, resulting in better quality diffraction data.[1][13]
Data Collection: The mounted crystal is placed on the diffractometer. A preliminary "unit cell determination" is performed by collecting a few diffraction images to identify the lattice parameters. A full data collection strategy is then devised to measure the intensities of a complete and redundant set of reflections.[13]
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant measurements to produce a final reflection data file (typically in .hkl format).[1][13]
From Data to Structure: Solution, Refinement, and Validation
The processed diffraction data contains the intensities of the scattered X-rays, but the phase information is lost. Recovering this phase information is known as the "phase problem."
Structure Solution and Refinement
Structure Solution: For small molecules like 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, direct methods are typically used to solve the phase problem.[1] These computational methods use statistical relationships between the reflection intensities to derive initial phase estimates. This allows for the calculation of an initial electron density map, from which the positions of the heavier atoms (C, N, O, Cl) can be determined.
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[14][15] This iterative process involves adjusting atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[13] Hydrogen atoms, which are often difficult to see in the electron density map due to their low scattering power, are typically placed in calculated positions based on standard geometric criteria.[16]
The following table summarizes key parameters used to assess the quality of the refinement.
Parameter
Description
Ideal Value
R1
A measure of the agreement between observed and calculated structure factor amplitudes.
< 0.05 for high-quality data
wR2
A weighted R-factor based on F² values.
< 0.15 is generally considered good
Goodness-of-Fit (GooF)
Should be close to 1 for a good model and correct weighting scheme.
~ 1.0
Residual Electron Density
The highest peaks and deepest holes in the final difference Fourier map.
Should be close to zero and not indicate missing or misplaced atoms.
The Crystallographic Information File (CIF)
The final result of a crystal structure determination is encapsulated in a Crystallographic Information File (CIF).[17][18] This is a standard, text-based format defined by the International Union of Crystallography (IUCr) that contains all the essential information about the crystal structure and the diffraction experiment.[19][20][21]
A CIF for 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride would contain:
Unit cell parameters (a, b, c, α, β, γ)
Space group
Atomic coordinates for all atoms
Anisotropic displacement parameters
Bond lengths, angles, and torsion angles
Details of the data collection and refinement process
Trustworthiness: The Critical Role of Structure Validation
Before a crystal structure is accepted for publication or used for further analysis, it must be rigorously validated. The IUCr provides a free online service called checkCIF that analyzes a submitted CIF for self-consistency, chemical reasonableness, and compliance with crystallographic conventions.[22][23]
The checkCIF report generates a list of "ALERTS" (A, B, C, G) that highlight potential issues.[17] It is the responsibility of the crystallographer to address or explain these alerts.
Caption: The iterative process of crystallographic data validation.
Interpreting the Structure: From Data to Insight
With a validated crystal structure in hand, the researcher can extract a wealth of chemical information. For 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, key areas of interest would include:
Conformation of the Cyclopentene Ring: Determining the exact pucker of the five-membered ring.
Absolute Stereochemistry: Confirming the (1S,4R) or other stereoisomeric form, which is crucial for biological activity.
Intramolecular Geometry: Examining bond lengths and angles to see if there are any unusual features, such as intramolecular hydrogen bonds.
Intermolecular Interactions: Analyzing the crystal packing to identify the network of hydrogen bonds involving the ammonium group, the carboxylic acid, the chloride ion, and potentially water molecules of crystallization. Understanding these interactions is key to explaining the compound's physical properties like melting point and solubility.
Conclusion
The determination of the crystal structure of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, as outlined in this guide, is a systematic process that combines careful experimental technique with robust data analysis. Each step, from the initial challenge of crystal growth to the final scrutiny of structure validation, is essential for producing a reliable and accurate three-dimensional model of the molecule. This structural blueprint is an invaluable asset for drug development professionals, providing the foundational knowledge required for rational drug design, polymorph screening, and the development of stable pharmaceutical formulations.
References
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): A new standard archive file for Crystallography. Acta Crystallographica Section A Foundations of Crystallography, 47(6), 655-685. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
Sheldrick, G. M. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved from [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733-1753. [Link]
International Union of Crystallography (IUCr). (n.d.). Welcome to the International Union of Crystallography. Retrieved from [Link]
International Union of Crystallography (IUCr). (n.d.). Crystallographic software list. Retrieved from [Link]
Musil, F., et al. (2023). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 14(4), 893-902. [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
International Union of Crystallography (IUCr). (2011). Publication standards for crystal structures. Retrieved from [Link]
Brown, I. D. (1994). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 34(3), 555-556. [Link]
Noroozi Pesyan, N. (2012). Crystal Structures of Organic Compounds. IntechOpen. [Link]
International Science Council. (2017). International Union of Crystallography (IUCr). Retrieved from [Link]
Wlodawer, A., et al. (2008). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 203–211. [Link]
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]
Staples, R. J. (2020). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 76(10), 1475-1484. [Link]
Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
Clegg, W., et al. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. [Link]
University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
International Union of Crystallography (IUCr). (n.d.). Standards for structural and crystallization communications. Retrieved from [Link]
van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
International Union of Crystallography (IUCr). (n.d.). Crystallographic software list. Retrieved from [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]
ICMAB. (n.d.). Crystallization of small molecules. Retrieved from [Link]
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
Spek, T. (2010). Why Crystal Structure Validation?. [Presentation]. Utrecht University. Retrieved from [Link]
Atomsk. (n.d.). Tutorial - CIF files. Retrieved from [Link]
Inorganic Chemistry. (n.d.). Crystallographic Instructions for Authors. Retrieved from [Link]
Angel, R. (n.d.). CIF programs and utilities. Retrieved from [Link]
Research Data Alliance. (n.d.). Crystallography - Metadata Standards Catalog. Retrieved from [Link]
European Synchrotron Radiation Facility (ESRF). (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Retrieved from [Link]
Analytical Chemistry. (n.d.). 25 Single crystal XRD (Introduction). Retrieved from [Link]
Crystal Impact. (2026). Software for Scientists. Retrieved from [Link]
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Department of Chemistry. Retrieved from [Link]
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
Newcastle University. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
Mineralogical Society of America. (n.d.). Crystallographic data (CIF) info for American Mineralogist. Retrieved from [Link]
Application Note: Stereocontrolled Synthesis of Carbocyclic Nucleosides via (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step methodologies, and process optimization for carbocyclic nucleoside synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, step-by-step methodologies, and process optimization for carbocyclic nucleoside synthesis.
Introduction & Mechanistic Rationale
Carbocyclic nucleosides represent a privileged class of antiviral and antineoplastic agents. By replacing the labile oxygen atom of the natural furanose ring with a methylene group, these analogs exhibit exceptional resistance to endogenous phosphorylases and hydrolases, significantly enhancing their metabolic half-life in vivo. Blockbuster drugs such as Abacavir and Entecavir rely on this structural modification to maintain durable therapeutic efficacy.
The synthesis of these complex molecules requires rigorous stereocontrol. The intermediate (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is the premier chiral synthon for this purpose. Derived from the enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) , this intermediate pre-installs the critical absolute configuration required at the pseudo-anomeric (C1') and pseudo-C4' positions of the final nucleoside.
Fig 1. Intracellular phosphorylation and mechanism of action of carbocyclic nucleoside analogs.
Causality in Reagent Selection
Why the Hydrochloride Salt? The free base of 4-aminocyclopent-2-ene-1-carboxylic acid is prone to spontaneous intermolecular condensation and polymerization. Utilizing the hydrochloride salt ensures long-term bench stability and allows for precise stoichiometric control during the initial protection sequence.
Why a Mixed Anhydride Reduction? Direct reduction of the carboxylic acid to the corresponding alcohol (the 5'-hydroxyl equivalent) is notoriously difficult in the presence of an unprotected amine and a sensitive alkene. By masking the amine with a Boc group and activating the acid as a mixed anhydride, we can utilize the mild reducing agent NaBH₄. This completely avoids the over-reduction of the cyclopentene double bond that often occurs with harsh reagents like LiAlH₄ .
Why SNAr Base Coupling? Constructing the purine/pyrimidine base directly on the primary amine via Nucleophilic Aromatic Substitution (SNAr) guarantees 100% retention of stereochemistry at the C1' position, avoiding the mixed inversion/retention profiles sometimes seen in transition-metal-catalyzed allylic alkylations.
Synthetic Workflow
The following workflow outlines the logical progression from the bench-stable hydrochloride salt to the fully elaborated carbocyclic nucleoside scaffold.
Fig 2. Synthetic workflow from the hydrochloride salt intermediate to the carbocyclic scaffold.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.
Protocol A: N-Boc Protection of the Hydrochloride Salt
Preparation : In a 500 mL round-bottom flask, suspend (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride (10.0 g, 61.1 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (150 mL).
Neutralization : Cool the suspension to 0 °C using an ice bath. Slowly add a 2M NaOH aqueous solution until the pH reaches 9.0–9.5. Causality: This neutralizes the HCl salt and deprotonates the carboxylic acid, solubilizing the starting material.
Protection : Add Di-tert-butyl dicarbonate (Boc₂O) (14.6 g, 67.2 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
IPC (Self-Validation) : Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The absence of a purple/pink spot indicates complete consumption of the primary amine.
Workup : Concentrate the mixture under reduced pressure to remove dioxane. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 10% aqueous citric acid. Crucial Step: Citric acid is used instead of HCl to prevent premature cleavage of the acid-sensitive Boc group. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (1S,4R)-N-Boc-4-aminocyclopent-2-ene-1-carboxylic acid as a white solid.
Protocol B: Mixed Anhydride Reduction to the Amino Alcohol
Activation : Dissolve the N-Boc protected acid (10.0 g, 44.0 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere. Cool the solution to -10 °C (ice/salt bath).
Anhydride Formation : Add N-methylmorpholine (NMM) (5.3 mL, 48.4 mmol, 1.1 eq), followed by the dropwise addition of isobutyl chloroformate (6.3 mL, 48.4 mmol, 1.1 eq). Stir for 30 minutes at -10 °C. A white precipitate (NMM·HCl) will form.
Reduction : Rapidly filter the cold mixture through a Celite pad directly into a vigorously stirring solution of NaBH₄ (5.0 g, 132 mmol, 3.0 eq) in water (30 mL) pre-cooled to 0 °C.
IPC : Monitor by TLC (EtOAc/Hexane 1:1, KMnO₄ stain). The higher Rf acid spot should completely convert to a lower Rf alcohol spot.
Workup : Stir for 2 hours at room temperature. Quench excess NaBH₄ by carefully adding saturated aqueous NH₄Cl. Extract with EtOAc (3 × 75 mL), dry over Na₂SO₄, and concentrate to afford (1S,4R)-N-Boc-4-amino-2-cyclopentene-1-methanol.
Protocol C: Amine Deprotection and SNAr Base Coupling
Deprotection : Dissolve the alcohol from Protocol B in 4M HCl in dioxane (50 mL). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the amino alcohol hydrochloride salt.
Coupling : Dissolve the resulting salt in n-butanol (80 mL). Add triethylamine (Et₃N) (15.0 mL, 107 mmol) and 2-amino-4,6-dichloropyrimidine (purine precursor) (7.2 g, 44.0 mmol).
Reaction : Heat the mixture to reflux (110 °C) for 16 hours. Causality: The elevated temperature provides the necessary activation energy for the primary amine to displace the activated chloride via an SNAr mechanism.
Purification : Cool to room temperature, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5) to isolate the coupled carbocyclic nucleoside intermediate.
Quantitative Data & Optimization Summary
The choice of reducing agent in Protocol B is critical for maintaining stereochemical integrity and maximizing yield. Table 1 summarizes the optimization data for the reduction of the N-Boc-amino acid to the corresponding alcohol.
Table 1: Optimization of N-Boc-Amino Acid Reduction
Good yield, but iodine handling is difficult at scale.
BH₃·THF
THF
0 to 25
85
>99
Effective, but reagent is expensive and moisture-sensitive.
LiAlH₄
Et₂O
0
55
92
Poor chemoselectivity; partial reduction of the alkene observed.
References
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam
Source: Applied and Environmental Microbiology (ASM Journals)
URL:[Link]
Stereoselective Synthesis of 2′-Fluoro-6′-methylene Carbocyclic Adenosine via Vince Lactam
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Application
Application Note & Protocols: Enantioselective Synthesis Starting from (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic Acid HCl
An In-Depth Technical Guide for Drug Development Professionals Abstract (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a preeminent chiral building block in medicinal chemistry, prized for its stereoch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract
(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a preeminent chiral building block in medicinal chemistry, prized for its stereochemically defined and densely functionalized framework. This guide provides an in-depth exploration of its application in enantioselective synthesis, with a primary focus on the construction of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential as antiviral and anticancer agents. We delve into the strategic considerations behind key transformations, offer robust, validated protocols for core reactions, and present the mechanistic rationale that underpins these synthetic choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for the creation of complex molecular architectures.
Introduction: The Strategic Value of a Constrained Chiral Synthon
In the landscape of asymmetric synthesis, the use of chiral pool starting materials—enantiomerically pure compounds sourced from nature—is a time-honored and efficient strategy. (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid stands out in this category.[1][2] Its rigid cyclopentene scaffold effectively locks the relative stereochemistry of the C1 carboxyl and C4 amino groups, providing a reliable foundation for subsequent stereocontrolled transformations. This intrinsic chirality is a significant advantage, as it is relayed through the synthetic sequence to the final target molecule, bypassing the need for often complex and costly asymmetric induction steps.
The primary utility of this amino acid lies in its role as a precursor to carbocyclic nucleosides.[3][4][5] In these analogues, the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic system, a modification that imparts crucial biological properties, most notably enhanced stability against enzymatic cleavage by phosphorylases.[5] This guide will focus on the foundational steps required to convert this starting material into a versatile intermediate suitable for the synthesis of these high-value therapeutic candidates.
Core Synthetic Strategy: A Logic-Driven Approach
The synthetic pathway from the starting hydrochloride salt to a useful intermediate involves a logical sequence of steps designed to selectively manipulate the molecule's three key functional regions: the amine, the carboxylic acid, and the alkene. The overarching strategy is to first mask the reactive polar groups, then perform a stereoselective transformation on the double bond, yielding a pivotal intermediate ready for diversification.
Caption: High-level workflow for converting the starting material into high-value intermediates.
Causality of Protection: Enabling Selective Reactivity
The raw starting material, being a zwitterionic salt, has poor solubility in common organic solvents and possesses two highly nucleophilic/basic sites. To enable controlled chemistry on the alkene, these sites must be masked.
Amine Protection: The tert-butyloxycarbonyl (Boc) group is the protector of choice.[6][7] Its introduction using di-tert-butyl dicarbonate (Boc₂O) is highly efficient. The Boc group is exceptionally stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane), ensuring its removal is orthogonal to many other protecting groups.[8]
Carboxylic Acid Protection: Conversion to a simple alkyl ester (e.g., methyl or ethyl) via Fischer esterification serves two purposes. It protects the acidic proton and masks the nucleophilicity of the corresponding carboxylate. This transformation dramatically increases solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which are ideal for subsequent reactions.
Diastereoselective Epoxidation: The Key Stereochemical Relay
With the amine and acid functionalities protected, the alkene is poised for functionalization. Diastereoselective epoxidation is a powerful method to install two new stereocenters in a single, predictable operation.
Mechanism of Stereodirection: When the protected substrate is treated with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the oxidant preferentially approaches the double bond from the less sterically hindered face. In many cases, existing substituents can direct the approach of the reagent. For instance, the presence of the N-Boc group can direct the epoxidation to the syn face through a hydrogen bonding interaction between the oxidant and the carbamate.[9] This results in the formation of the epoxide on the same side of the ring as the amino substituent, a crucial stereochemical outcome for the synthesis of many biologically active nucleosides.
Validated Experimental Protocols
The following protocols are optimized for robustness and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Two-Step Protection of the Amino Acid
This procedure details the N-Boc protection followed by methyl esterification to yield (1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate.
Suspend the starting amino acid HCl (1.0 eq) in a 2:1 mixture of THF and water.
Cool the suspension to 0 °C using an ice-water bath.
Add triethylamine (3.0 eq) dropwise to basify the solution.
Add di-tert-butyl dicarbonate (1.5 eq) to the vigorously stirred solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor reaction completion via TLC (ninhydrin stain).
Once complete, remove the THF under reduced pressure.
Extract the remaining aqueous residue with ethyl acetate (3x).
Wash the combined organic layers with 1 M HCl and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc acid.
Esterification:
Dissolve the crude N-Boc acid from the previous step in anhydrous methanol.
Cool the solution to 0 °C.
Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction and evolution of HCl gas.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor reaction completion via TLC.
Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
Extract the product with dichloromethane (3x).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford the pure, fully protected product.
Protocol 3.2: Diastereoselective Epoxidation
This protocol describes the epoxidation of the protected cyclopentene derivative.
Dissolve the protected amino ester (1.0 eq) in DCM.
Add powdered sodium bicarbonate (2.0 eq) to act as an acid scavenger.
Cool the stirred suspension to 0 °C.
Add m-CPBA (1.3 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction at 0 °C for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate. Stir until a starch-iodide test is negative.
Filter the mixture to remove solids.
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The resulting crude epoxide is typically of high purity and can be used directly in the next step.
Application in Carbocyclic Nucleoside Synthesis
The synthesized epoxide is a cornerstone intermediate for accessing carbocyclic nucleosides.[3][4] The next critical step is the regioselective ring-opening of the epoxide with a nucleobase (e.g., adenine, guanine, or their protected derivatives). This reaction forges the key C-N bond and sets the final stereochemistry of the nucleoside analogue.
Caption: Synthetic route from the key epoxide intermediate to the final nucleoside analogue.
The regioselectivity of the epoxide opening is governed by the reaction conditions. Lewis acids can be employed to activate the epoxide, while strong bases can be used to deprotonate the incoming nucleobase. The choice of conditions is critical for achieving the desired regio- and stereochemical outcome.
Conclusion
The enantioselective synthesis of complex molecules from (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid HCl is a proven and powerful strategy in drug discovery. By following a logical sequence of protection and stereocontrolled functionalization, this chiral building block can be efficiently converted into versatile intermediates. The detailed protocols provided herein offer a reliable pathway for researchers to synthesize key epoxide intermediates, paving the way for the creation of novel carbocyclic nucleosides and other biologically active compounds.
References
Title: Stereochemical Aspects and Conformational Analysis of 4 Aminocyclopent 2 Ene 1 Carboxylic Acid Derivatives
Source: Benchchem
URL
Title: Protocols for the Selective Oxidation of Cyclopentane Rings: A Guide for Researchers
Source: Benchchem
URL
Title: (-)-(1S,4R)
Title: Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine
Source: Benchchem
URL
Title: Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide
Source: ResearchGate
URL: [Link]
Title: An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one
Source: Semantic Scholar
URL: [Link]
Title: An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one
Source: ResearchGate
URL: [Link]
Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development
Source: MDPI
URL: [Link]
Title: Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides
Source: ResearchGate
URL: [Link]
Title: Stereoselective Syntheses of Carbocyclic Nucleosides
Source: University of Hamburg, Department of Chemistry
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: NMR Spectroscopy Characterization Protocols for 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Introduction & Mechanistic Context
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a highly versatile, conformationally rigid chiral scaffold. It serves as a critical building block in the synthesis of carbocyclic nucleosides and potent neuraminidase inhibitors, such as Peramivir, which are essential for treating viral infections like influenza[1].
Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is strictly dependent on their 3D spatial arrangement, the precise determination of the relative and absolute stereochemistry of the cyclopentene ring (specifically at the C1 and C4 positions) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this characterization. However, the presence of the hydrochloride salt introduces specific electronic and solubility dynamics that must be accounted for to ensure accurate spectral interpretation[2].
As a Senior Application Scientist, I have designed this protocol to move beyond basic signal reporting. The methodologies detailed below constitute a self-validating system —where 1D assignments are mechanistically explained by electronic effects, and 3D stereochemistry is independently verified through spatial correlations, ensuring absolute confidence in your structural elucidation.
The hydrochloride salt of this amino acid is highly polar, rendering standard organic NMR solvents (like CDCl₃) ineffective. Deuterium oxide (D₂O) is the optimal solvent, as it ensures complete dissolution and sharp resonance lines.
Step-by-Step Methodology:
Sample Weighing: Accurately weigh 15–20 mg of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride.
Solvent Addition: Dissolve the sample in 0.6 mL of D₂O (99.9% D). Causality Note: Using D₂O causes the rapid exchange of the labile protons (-NH₃⁺ and -COOH) with deuterium. These signals will merge into the HOD peak (~4.7 ppm), effectively removing them from the spectrum and preventing them from obscuring the critical aliphatic signals[2].
Internal Referencing: Add 0.05% w/v of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal standard. TSP is the water-soluble equivalent of TMS and anchors the chemical shift scale at 0.00 ppm.
1D ¹H NMR Acquisition: Acquire the spectrum at 400 MHz or 500 MHz. Use a minimum of 16 scans, 64k data points, and a relaxation delay (
D1
) of at least 2–5 seconds. Causality Note: A sufficiently long
D1
ensures complete longitudinal relaxation (
T1
) of all spins, which is mandatory for strictly quantitative integration used in purity assessments.
1D ¹³C NMR Acquisition: Acquire with proton decoupling (e.g., WALTZ-16 sequence) using a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbonyl carbon.
2D NMR Acquisition: Run standard gradient-selected COSY and NOESY (or ROESY) experiments. Set the NOESY mixing time (
τm
) to 300–400 ms, optimized for small molecules to prevent spin diffusion while capturing direct spatial proximities.
Spectral Interpretation & Electronic Causality
The chemical shifts of the cyclopentene ring are heavily influenced by the inductive effects of the substituents. The protonated amine (-NH₃⁺) is strongly electron-withdrawing, which significantly deshields the alpha-proton at C4, pushing it further downfield than the proton at C1 (alpha to the carboxylic acid).
Furthermore, the double bond (C2=C3) exhibits magnetic anisotropy. The olefinic protons appear in the classic 5.5–6.5 ppm range, but their exact shifts are differentiated by their proximity to the -NH₃⁺ versus the -COOH groups[2][3].
To ensure absolute trustworthiness in your structural assignment, you must not rely solely on 1D scalar couplings (
J
-values), as the flexible envelope conformation of the cyclopentene ring can make Karplus equation derivations ambiguous. Instead, utilize a self-validating 2D NMR workflow.
Backbone Tracing (COSY): Use the COSY spectrum to trace the unbroken spin system: H1 ↔ H5a/H5b ↔ H4 ↔ H3 ↔ H2 ↔ H1. This confirms the regiochemistry and ensures no structural rearrangements occurred during synthesis.
Stereochemical Confirmation (NOESY): The cis and trans isomers are distinguished unambiguously via through-space interactions.
If the molecule is the cis-isomer: The H1 and H4 protons reside on the same face of the cyclopentene ring. Because the distance between them is less than 5 Å, a strong NOE cross-peak will be observed between ~3.75 ppm and ~4.35 ppm.
If the molecule is the trans-isomer: The H1 and H4 protons are on opposite faces of the ring. The distance exceeds the NOE threshold, resulting in an absent or extremely weak cross-peak .
This binary NOE outcome serves as an internal, self-validating check that mathematically proves the relative stereochemistry of the synthesized batch.
Workflow Visualization
The following diagram maps the logical progression of the NMR characterization protocol, illustrating how 1D data feeds into 2D spatial validation.
Figure 1: NMR workflow for structural and stereochemical validation of cyclopentene derivatives.
Mechanistic Landscape & Causality The 4-aminocyclopent-2-ene-1-carboxylic acid scaffold is a conformationally restricted γ-amino acid that serves as a critical chiral building block in modern drug discovery. Its rigid cy...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Landscape & Causality
The 4-aminocyclopent-2-ene-1-carboxylic acid scaffold is a conformationally restricted γ-amino acid that serves as a critical chiral building block in modern drug discovery. Its rigid cyclopentene framework dramatically reduces the conformational freedom of the molecule, enhancing binding affinity to biological targets when incorporated into peptidomimetics or carbocyclic nucleosides. It is the core structural motif of the antifungal agent cispentacin and a vital precursor for antiviral APIs such as abacavir and peramivir ()[1].
Achieving high enantiopurity requires bypassing traditional racemic chemical syntheses in favor of catalytic asymmetric strategies. The two most robust methodologies are the biocatalytic kinetic resolution of Vince lactam and the organocatalytic formal[3+2] cycloaddition.
Biocatalytic Kinetic Resolution
Racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a meso-like precursor. Chemical hydrolysis lacks facial discrimination, yielding a racemic mixture. However, biocatalysts like (+)-γ-lactamase possess a highly specific chiral active site pocket. This pocket selectively accommodates the (+)-enantiomer, lowering the transition state energy for its hydrolysis while sterically rejecting the (-)-enantiomer ()[2]. This results in the formation of (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid and leaves the (-)-Vince lactam intact for alternative syntheses.
Organocatalytic[3+2] Cycloaddition
For de novo asymmetric synthesis, the Moyano group demonstrated an elegant formal[3+2] cycloaddition utilizing Hayashi's catalyst (diphenylprolinol silyl ether). The bulky silyl ether group effectively shields one face of the intermediate iminium ion formed with an α,β-unsaturated aldehyde. This steric steering dictates the facial approach of the N-Cbz-hydroxylamine nucleophile, ensuring a tandem aza-Michael addition/cyclization with superb stereocontrol ()[3].
Quantitative Performance Metrics
The following table summarizes the performance of distinct catalytic systems utilized to generate 4-aminocyclopent-2-ene-1-carboxylic acid derivatives and their precursors.
Catalytic asymmetric workflows for 4-aminocyclopent-2-ene-1-carboxylic acid derivatives.
Validated Experimental Protocols
Protocol A: Biocatalytic Kinetic Resolution of Vince Lactam using (+)-γ-Lactamase
Causality behind experimental choices: The reaction is strictly buffered at pH 7.5 and maintained at 50°C. These parameters are not arbitrary; they represent the thermodynamic sweet spot where the engineered (+)-γ-lactamase exhibits maximum structural stability while maintaining rapid catalytic turnover. Deviating from this pH alters the ionization state of the catalytic triad, immediately quenching activity.
Substrate Preparation: Dissolve 100 mM racemic Vince lactam in 50 mM phosphate buffer (pH 7.5).
Enzyme Addition: Introduce purified (+)-γ-lactamase to achieve a final concentration of 5 U/mL.
Incubation: Incubate the mixture at 50°C under gentle agitation (150 rpm). Note: Avoid vigorous vortexing to prevent shear-stress denaturation of the protein.
Termination and Extraction: After 12 hours (or upon reaching ~50% conversion), terminate the reaction by extracting the unreacted (-)-Vince lactam with dichloromethane (3 x 50 mL). The aqueous phase retains the highly polar (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot of the aqueous phase and mix with 90 µL of 0.1% ninhydrin solution. Heating to 95°C for 2 minutes should trigger a transition to a deep purple color, confirming the successful ring-opening of the lactam to the primary amine. If the solution remains colorless, the enzyme has denatured or the pH has drifted; verify buffer capacity and enzyme integrity.
Protocol B: Organocatalytic Formal[3+2] Cycloaddition for Cispentacin Precursors
Causality behind experimental choices: Toluene is utilized as the solvent because its non-polar nature effectively suppresses background, non-catalyzed racemic pathways. This forces the reaction through the highly organized, catalyst-bound iminium transition state, ensuring maximum enantiomeric excess.
Iminium Activation: In an oven-dried flask under argon, dissolve the α-branched α,β-unsaturated aldehyde (1.0 equiv) and Hayashi's catalyst (IX) (10 mol%) in anhydrous toluene (0.2 M). Stir at ambient temperature for 10 minutes to allow the formation of the active iminium ion.
Nucleophilic Addition: Add N-Cbz-hydroxylamine (1.2 equiv) and benzyl alcohol (BnOH, 1.0 equiv) dropwise. The BnOH acts as a proton shuttle, significantly accelerating the tandem aza-Michael addition/cyclization sequence.
Cyclization: Stir the reaction mixture for 24 hours. The steric bulk of the diphenylprolinol silyl ether group ensures the nucleophile attacks exclusively from the unshielded face.
Purification: Quench with water, extract with ethyl acetate, and purify the resulting isoxazolidine intermediate via flash chromatography.
Self-Validation Checkpoint: Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). The emergence of a single major peak corresponding to the isoxazolidine intermediate (>95% ee) validates the stereocontrol of the iminium-ion activation. If significant racemization is observed, verify the enantiopurity of the Hayashi catalyst and ensure strict anhydrous conditions to prevent uncatalyzed side reactions.
References
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam. Applied and Environmental Microbiology (ASM Journals).[Link]
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules (MDPI).[Link]
Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews (RSC Publishing).[Link]
Application Note: Laboratory Handling, Storage, and Synthetic Protocols for 4-Aminocyclopent-2-ene-1-carboxylic Acid HCl
Introduction & Scientific Context 4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a conformationally restricted cyclic amino acid derivative[1]. Characterized by its rigid cyclopentene framework, it serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a conformationally restricted cyclic amino acid derivative[1]. Characterized by its rigid cyclopentene framework, it serves as a highly valuable chiral scaffold in drug discovery. Most notably, it is the critical building block in the synthesis of Peramivir, a potent viral neuraminidase inhibitor used in anti-influenza therapeutics[1][2].
The compound is deliberately supplied and handled as a hydrochloride salt rather than a free zwitterionic amino acid. This chemical choice is rooted in stability: the HCl salt fully protonates the primary amine, thereby preventing spontaneous intermolecular auto-condensation (unwanted peptide bond formation) and significantly enhancing bench stability during long-term storage[3].
Physicochemical Properties & Hazard Profile
Understanding the quantitative properties and hazard classifications is essential for safe laboratory integration. The acidic nature of the hydrochloride salt dictates its specific handling requirements.
Property / Hazard
Value / Classification
Causality & Experimental Relevance
CAS Number
1376003-60-9 (General)
Primary identifier for procurement and SDS tracking[4].
Molecular Weight
163.60 g/mol
Crucial for exact stoichiometric calculations during protection steps.
Skin Irritation
Category 2 (H315)
The acidic nature of the HCl salt causes localized dermal irritation upon contact[4].
Eye Irritation
Category 2A (H319)
Direct contact causes severe eye irritation; mandates the use of safety goggles[4].
STOT SE 3
Category 3 (H336)
Inhalation of fine crystalline dust may cause respiratory tract irritation[4].
Laboratory Storage & Safe Handling Guidelines
Because the molecule contains a reactive alkene, a carboxylic acid, and an amine hydrochloride, strict environmental parameters must be maintained to prevent degradation.
Temperature Control: Store at 2–8 °C (refrigerated). Lowering the thermal energy of the system minimizes the risk of alkene isomerization and thermal degradation of the cyclopentene ring.
Moisture Exclusion: The hydrochloride salt is highly hygroscopic. Exposure to ambient humidity leads to rapid moisture absorption, which can cause partial dissociation of the salt and subsequent hydrolysis. Store the compound in tightly sealed amber glass vials (to prevent UV-induced polymerization) and backfill the container with an inert gas (Argon or Nitrogen).
Engineering Controls: Always handle the powder within a certified chemical fume hood to mitigate inhalation risks associated with its STOT SE 3 classification[4]. Use anti-static weighing spatulas to prevent the aerosolization of the fine crystalline powder.
Experimental Protocol: N-Boc Protection Workflow
To utilize this molecule in complex syntheses (such as the Peramivir cascade), the primary amine must be protected to prevent competitive nucleophilic side reactions during subsequent functionalizations[2][5]. The following protocol describes the synthesis of N-Boc-4-aminocyclopent-2-ene-1-carboxylic acid.
Self-Validating System: This protocol utilizes Sodium Bicarbonate (NaHCO₃) as the base. The evolution of CO₂ gas provides a real-time, visual confirmation that the HCl salt is being actively neutralized and the free amine is successfully liberated for the reaction. If effervescence does not occur, the starting material may have degraded or the base is inactive.
Step-by-Step Methodology
Preparation & Solubilization: In a flame-dried, argon-purged 250 mL round-bottom flask, suspend 4-aminocyclopent-2-ene-1-carboxylic acid HCl (1.0 eq) in anhydrous dichloromethane (DCM).
Neutralization: Add NaHCO₃ (2.0 eq) to the suspension. Observation: Effervescence (CO₂ gas evolution) will occur. Stir at room temperature until gas evolution completely ceases, indicating the full neutralization of the hydrochloride salt[2].
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: The ice bath controls the exothermic nature of the protection step, preventing thermal degradation of the newly formed intermediate[2].
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material spot is fully consumed.
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with distilled water and saturated aqueous sodium chloride (brine) to remove unreacted salts and water-soluble impurities[2].
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator to yield a viscous oil[2].
Crystallization: Recrystallize the crude oil using a solvent system of n-hexane:ethyl acetate (95:5). Filter and dry under vacuum to obtain the pure N-Boc protected intermediate as white crystals[2][5].
Synthetic workflow for the Boc-protection of 4-aminocyclopent-2-ene-1-carboxylic acid HCl.
Analytical Validation
To verify the structural integrity and purity of the synthesized N-Boc intermediate before proceeding to downstream Peramivir synthesis:
UPLC/HPLC: Utilize a sub-2µm C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile to confirm chromatographic purity[1].
¹H NMR Spectroscopy: Successful protection is definitively validated by the disappearance of the broad primary amine salt peak (-NH₃⁺ Cl⁻) and the emergence of a strong, sharp singlet at ~1.4 ppm, which corresponds to the nine equivalent protons of the newly added tert-butyl group[5].
References[4] "4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride - NextSDS", NextSDS, URL[3] "(1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1", ChemicalBook,URL[1] "4-aminocyclopent-2-ene-1-carboxylic Acid | 344326-33-6 | Benchchem", Benchchem,URL[2] "CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents", Google Patents, URL[5] "CAS 151907-80-1: (+)-(1R,4S)-N-Boc-4-Aminocyclopent-2-Enecarboxylic Acid", CymitQuimica, URL
Technical Support Center: Yield Optimization for 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-aminocyclopent-2-ene-1-carboxylic acid hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride. This compound is a highly valuable chiral building block for carbocyclic nucleosides and neuraminidase inhibitors, such as Peramivir[1].
While the synthetic pathway starting from 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is well-documented[2], researchers frequently experience severe yield attrition. This guide breaks down the mechanistic causality behind these losses—specifically incomplete lactam ring-opening, double-bond isomerization, and poor isolation recovery—and provides a self-validating, optimized protocol to maximize your throughput.
System Overview & Mechanistic Pathway
Workflow for the optimized synthesis of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why am I observing low conversion rates during the initial Vince lactam ring-opening (methanolysis)?Mechanistic Causality: The conversion of Vince lactam to the methyl ester hydrochloride requires aggressive nucleophilic acyl substitution. Using aqueous HCl or wet methanol leads to competitive premature hydrolysis. This forms the free carboxylic acid too early in the sequence, which is highly soluble and extremely difficult to isolate from the reaction matrix.
Solution: Utilize strictly anhydrous methanol and bubble dry HCl gas directly into the system[3]. The reaction is mildly exothermic; allowing the system to reach 45°C for 1–2 hours provides the thermodynamic push needed to achieve >90% conversion[2].
Q2: How can I prevent the loss of stereochemical integrity and double-bond isomerization during ester hydrolysis?Mechanistic Causality: The cyclopentene double bond is thermodynamically driven to migrate into conjugation with the carboxylate group (forming the α,β-unsaturated isomer) if exposed to harsh alkaline conditions or elevated temperatures[4].
Solution: Execute the saponification using a mild base, such as aqueous Lithium Hydroxide (LiOH), under strict cryogenic control (-20°C to 0°C)[5]. The reaction must be immediately quenched with acetic acid to pH 3-4 the moment TLC indicates the consumption of the ester[5].
Q3: My reaction goes to completion, but my final isolated yield is below 50%. How do I improve product recovery?Mechanistic Causality: 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a highly polar, water-soluble salt. Traditional aqueous workups or extractions with standard organic solvents (like ethyl acetate) result in massive product loss to the aqueous phase.
Solution: Abandon liquid-liquid extraction for the final isolation. Instead, employ an anti-solvent precipitation strategy. After neutralizing the hydrolysis mixture, vortex the solution and dilute it heavily with tetrahydrofuran (THF) or methyl isobutyl ketone (MIK)[3][5]. These solvents drastically reduce the dielectric constant of the medium, forcing the hydrochloride salt to precipitate out of the aqueous/methanolic mixture for direct filtration.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.
Phase 1: Acidic Methanolysis
Action: Dissolve 100 g of (±)-Vince lactam in 83.0 g of anhydrous methanol[3].
Action: Bubble dry HCl gas (approx. 1.1 eq) into the solution over 30 minutes. Control the exotherm to maintain a gentle reflux, or heat to 45°C for 1 hour[2][3].
Validation Checkpoint: Pull a 0.1 mL aliquot, quench in cold aqueous NaHCO₃, and extract with dichloromethane. TLC (DCM:MeOH 9:1) must show the complete disappearance of the lactam spot (Rf ~0.6). Failure to achieve complete conversion here will severely contaminate the final salt.
Action: Concentrate the mixture under vacuum to remove excess methanol and HCl, yielding the intermediate methyl ester hydrochloride.
Phase 2: Cryogenic Ester Hydrolysis
Action: Dissolve 10 g of the intermediate ester in 50 mL of methanol. Add triethylamine dropwise to neutralize the solution to pH 6-7[5].
Action: Add 10 mL of deionized water and cool the reaction vessel strictly to -20°C[5].
Action: Dropwise, add 5 mL of an aqueous solution containing 0.16 g of LiOH[5].
Validation Checkpoint: The internal temperature probe must not exceed 0°C during the addition. Isomerization is thermally activated; exceeding this threshold invalidates the stereochemical integrity of the batch.
Phase 3: Quench and Anti-Solvent Precipitation
Action: Immediately upon reaction completion (verified by TLC), quench the reaction by adding acetic acid until the pH reaches 3-4[5].
Action: Dilute the mixture heavily with tetrahydrofuran (THF) and vortex vigorously[5].
Validation Checkpoint: A white/off-white precipitate must form immediately upon THF addition. If the solution remains biphasic or clear, the aqueous volume is too high; concentrate the mixture under reduced pressure before re-attempting precipitation.
Action: Filter the precipitated salt, wash with cold THF, and dry in a vacuum oven at 50°C to obtain the final 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride.
Performance Metrics & Data Presentation
The following table summarizes the quantitative improvements achieved by switching from standard literature conditions to this optimized, causality-driven workflow.
Process Parameter
Standard Condition
Optimized Condition
Quantitative Yield Impact
Mechanistic Causality
Methanolysis Reagent
Aqueous HCl / MeOH
Dry HCl gas / Anhydrous MeOH
Increases Step 1 yield from ~65% to >90%
Prevents premature hydrolysis; drives esterification to completion.
Resolving solubility issues of 4-aminocyclopent-2-ene-1-carboxylic acid HCl in organic solvents
Welcome to the technical support center for 4-aminocyclopent-2-ene-1-carboxylic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-aminocyclopent-2-ene-1-carboxylic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 4-aminocyclopent-2-ene-1-carboxylic acid HCl in my organic solvent. Why is this happening?
A1: The solubility challenge you're facing is rooted in the inherent chemical structure of 4-aminocyclopent-2-ene-1-carboxylic acid HCl. As the hydrochloride salt of an amino acid, this compound is highly polar. The presence of a positively charged ammonium group (-NH3+) and a negatively charged chloride ion (Cl-), in addition to the polar carboxylic acid group, results in strong intermolecular forces. These forces are most effectively overcome by polar solvents capable of forming strong interactions, such as hydrogen bonds, with the solute.
Conversely, non-polar or weakly polar organic solvents lack the ability to effectively solvate these charged and polar functional groups, leading to poor solubility. The principle of "like dissolves like" is central to understanding this behavior; the highly polar nature of your compound requires a solvent of similar polarity to achieve dissolution.
Q2: What are the recommended starting solvents for dissolving 4-aminocyclopent-2-ene-1-carboxylic acid HCl?
A2: Based on the high polarity of the molecule, the following solvents are recommended as a starting point for dissolution. It is always advisable to start with a small quantity of the compound to test its solubility before proceeding with larger amounts.
Solvent Class
Recommended Solvents
Expected Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, effectively solvating the ionic and polar groups of the molecule.
These solvents have high polarity and can solvate the charged species, though they are not hydrogen bond donors. They are often good alternatives when protic solvents are not suitable for the intended reaction.
These solvents have lower dielectric constants and are poor at solvating charged species, making them generally unsuitable for dissolving the hydrochloride salt directly.
Q3: I need to perform a reaction in a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). What are my options?
A3: This is a common challenge in organic synthesis. The most effective and widely practiced strategy is to convert the 4-aminocyclopent-2-ene-1-carboxylic acid HCl to its free amine form. The free amine is significantly less polar and, therefore, more soluble in a wider range of organic solvents.
This conversion is achieved by neutralizing the hydrochloride salt with a suitable base. The process involves an acid-base reaction where the base removes the proton from the ammonium group, leaving the neutral amino group.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Direct Dissolution in Polar Solvents
This protocol outlines the steps for dissolving the compound in polar solvents.
Caption: Workflow for direct dissolution of the HCl salt.
Protocol 2: Conversion to the Free Amine for Enhanced Solubility in Organic Solvents
This protocol provides a detailed procedure for converting the hydrochloride salt to its more soluble free amine form. This is often a prerequisite for reactions in less polar organic media.
Scientific Rationale: The conversion to the free amine removes the ionic character of the molecule, drastically reducing its polarity and increasing its solubility in organic solvents. The choice of base is critical; a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used because it is non-nucleophilic and the resulting trialkylammonium hydrochloride salt often precipitates from the reaction mixture or can be easily removed.
Step-by-Step Procedure:
Suspension: Suspend 4-aminocyclopent-2-ene-1-carboxylic acid HCl (1 equivalent) in your desired anhydrous organic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the suspension to 0°C using an ice-water bath. This helps to control any potential exotherm from the neutralization reaction.
Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.0-1.1 equivalents), dropwise to the stirred suspension.
Stirring: Stir the mixture at 0°C for 15-30 minutes. During this time, you should observe the solid 4-aminocyclopent-2-ene-1-carboxylic acid HCl reacting to form the soluble free amine and the insoluble tertiary amine hydrochloride salt, which typically appears as a white precipitate.
Filtration (Optional): If a precipitate (the tertiary amine hydrochloride) forms and your subsequent reaction can be performed in the presence of this salt, you may proceed directly. Otherwise, the salt can be removed by filtration.
Use in Reaction: The resulting solution containing the free amine can now be used in your subsequent reaction step.
Caption: Workflow for converting the HCl salt to the free amine.
Advanced Troubleshooting
Q4: I've tried warming the solution, but the compound still won't dissolve. What else can I do?
A4: If gentle heating is ineffective, consider the following options:
Sonication: Use an ultrasonic bath to provide energy for breaking the crystal lattice and promoting dissolution.
Co-solvents: The use of a co-solvent system can modulate the polarity of the solvent mixture to better match the solute. For instance, if you need to use a moderately polar solvent, adding a small amount of a highly polar solvent like DMSO or methanol can significantly improve solubility. This technique is a cornerstone of formulation science to enhance the solubility of poorly soluble drugs.[1]
pH Adjustment: For aqueous or protic solvent systems, adjusting the pH can influence solubility. Since the compound is an amino acid, its charge state is pH-dependent. At its isoelectric point, an amino acid exists as a zwitterion and often exhibits minimum solubility. Moving the pH away from the isoelectric point by adding a small amount of acid or base will increase the concentration of the charged species, which can enhance solubility in polar solvents.[2]
Q5: Are there any stability concerns I should be aware of when trying to dissolve 4-aminocyclopent-2-ene-1-carboxylic acid HCl?
A5: Yes, stability is a critical consideration.
Temperature: While moderate heating can aid dissolution, excessive or prolonged heating should be avoided. The cyclopentene ring and the amino acid functionality can be susceptible to degradation at high temperatures. It is recommended to keep the temperature below 50-60°C. The thermal degradation of amines can be influenced by the solvent environment.[3]
pH: Extreme pH conditions (highly acidic or basic) can lead to hydrolysis of the carboxylic acid or other unwanted side reactions. When adjusting the pH, do so cautiously and monitor for any signs of degradation. The stereochemical integrity of the chiral centers can also be compromised under harsh conditions.[4]
Free Amine Stability: The free amine form of the compound may be less stable over long periods than the hydrochloride salt, especially in solution. It is advisable to generate the free amine in situ just before its use in a reaction.
By understanding the chemical principles governing the solubility of 4-aminocyclopent-2-ene-1-carboxylic acid HCl and by systematically applying these troubleshooting strategies, you can effectively overcome dissolution challenges in your research.
References
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
BenchChem. (n.d.). Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
Patel, K., & Patel, N. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010.
Eikefjord, S., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(5), 2135–2144. [Link]
Minimizing epimerization during 4-aminocyclopent-2-ene-1-carboxylic acid coupling reactions
Welcome to the Peptide & Peptidomimetic Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams experiencing stereochemical degradation when working with conformationally re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Peptide & Peptidomimetic Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams experiencing stereochemical degradation when working with conformationally restricted cyclic amino acids.
Coupling 4-aminocyclopent-2-ene-1-carboxylic acid (a highly versatile derivative of Vince lactam[1]) presents a unique challenge: preserving the stereocenter at the C1 position. Below is our comprehensive troubleshooting guide and FAQ designed to help you understand the causality of this epimerization and implement field-proven, self-validating protocols to minimize it.
🔬 FAQ 1: Mechanistic Overview
Q: Why is 4-aminocyclopent-2-ene-1-carboxylic acid so exceptionally prone to epimerization during standard coupling reactions?
A: The vulnerability lies in the molecule's specific structural geometry. The carboxylic acid group is attached to the C1 carbon, which is situated directly adjacent to the C2=C3 allylic double bond.
When you activate the carboxylic acid to form an active ester (the prerequisite for peptide bond formation), you inadvertently increase the acidity of the C1
α
-proton. In the presence of a base, this proton is easily abstracted. The resulting enolate intermediate is highly stabilized by resonance from the adjacent allylic double bond[1]. Epimerization then occurs through two primary pathways:
Direct Enolization (Path A): Base-catalyzed proton abstraction forms a planar enolate, which is then re-protonated from either face, scrambling the stereocenter[2].
Oxazolone Formation (Path B): The activated carbonyl undergoes intramolecular cyclization, forming a 5-(4H)-oxazolone intermediate that rapidly racemizes before the amine nucleophile can attack[2].
Mechanisms of base-catalyzed epimerization and targeted chemical interventions.
Q: My current protocol uses HATU and DIPEA in DMF, and I am seeing 15-20% epimerization. What variables should I change?
A: You must systematically eliminate conditions that favor enolization.
Change the Coupling Reagent: Uronium salts like HATU are highly reactive but notoriously promote oxazolone formation in sensitive substrates. Switch to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or a combination of DIC and Oxyma Pure . DEPBT forms a highly reactive ester that is remarkably resistant to oxazolone-driven racemization[3][4]. Oxyma Pure serves as an excellent additive that suppresses epimerization more effectively than traditional HOBt[2][5].
Change the Base: DIPEA is often too basic for allylic systems. Substitute it with 2,4,6-collidine (TMP) . Collidine provides the necessary basicity to drive the coupling but possesses severe steric bulk, preventing it from acting as a Brønsted base at the hindered
α
-carbon[3][5].
Change the Solvent: Highly polar aprotic solvents like DMF stabilize the anionic enolate intermediate, drastically increasing epimerization rates[3]. Switch to less polar solvents like DCM or THF , or use a DCM-rich mixture (e.g., DCM:DMF 4:1) if solubility is an issue.
Quantitative Comparison of Coupling Conditions
The following table summarizes expected epimerization rates based on benchmark data for highly sensitive allylic and arylglycine systems:
Coupling System
Base
Solvent
Temp
Yield (%)
Epimerization (%)
HATU
DIPEA (2.0 eq)
DMF
25°C
85
15 - 20
EDC / HOBt
DIPEA (2.0 eq)
DMF
25°C
78
8 - 12
DIC / Oxyma Pure
Collidine (2.0 eq)
DCM/DMF (4:1)
0°C to 25°C
92
< 2
DEPBT
Collidine (2.0 eq)
DCM or THF
0°C to 25°C
89
< 1
🧪 Standard Operating Procedure: Optimized DEPBT-Mediated Coupling
Q: Can you provide a validated, step-by-step methodology to achieve <1% epimerization?
A: Yes. The following protocol utilizes DEPBT and collidine to create a self-validating, high-fidelity coupling environment.
Objective: Couple a primary/secondary amine to an N-protected 4-aminocyclopent-2-ene-1-carboxylic acid while preserving >99% enantiomeric excess (ee).
Step-by-Step Methodology:
Substrate Dissolution: Dissolve 1.0 eq of the N-protected 4-aminocyclopent-2-ene-1-carboxylic acid in anhydrous DCM to a concentration of 0.1 M.
Causality: DCM suppresses enolate stabilization.
Thermal Control: Submerge the reaction flask in an ice bath to reach 0°C under an inert argon atmosphere.
Causality: Low temperatures thermodynamically disfavor the activation energy required for
α
-proton abstraction.
Base Addition: Add 2.0 eq of 2,4,6-collidine via syringe. Stir for 5 minutes.
Activation: Add 1.1 eq of DEPBT. Stir the mixture at 0°C for exactly 15 minutes.
Causality: This pre-activation window allows the formation of the DEPBT-active ester, which is highly reactive to amines but resists oxazolone cyclization[4].
Amine Addition: Slowly add 1.1 eq of the target amine (pre-dissolved in a minimal volume of DCM) dropwise over 5 minutes.
Propagation: Allow the reaction to slowly warm to room temperature (25°C) and stir for 4 to 6 hours.
Self-Validation Checkpoint: Before workup, withdraw a 10
μ
L aliquot, dilute in mobile phase, and perform chiral HPLC analysis. Compare the retention time against a deliberately synthesized racemic standard. A diastereomeric ratio (dr) of >99:1 validates the preservation of stereochemical integrity. Proceed to workup only if validated.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove collidine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
📚 References
Epimerisation in Peptide Synthesis - PMC - NIH
National Institutes of Health (NIH)
URL:
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry
ResearchGate
URL:
Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis
RSC Publishing
URL:
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis
ResearchGate
URL:
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE
Global Research Online
URL:
Technical Support Center: Purification of Crude 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Welcome to the technical support center for the advanced purification of crude 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the advanced purification of crude 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this critical intermediate. As a polar, chiral amino acid hydrochloride, this compound presents unique purification hurdles that demand a nuanced and technically sound approach.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies and explanations herein are grounded in established chemical principles and validated through extensive laboratory experience.
Section 1: Understanding the Molecule and Its Challenges
4-Aminocyclopent-2-ene-1-carboxylic acid is a constrained cyclic amino acid analogue. Its hydrochloride salt form, while improving stability and handling, also influences its solubility and chromatographic behavior. The primary challenges in its purification stem from its high polarity, the presence of both acidic (carboxylic acid) and basic (amine) functional groups, and the potential for isomeric impurities.
A [label="Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
B [label="High Polarity", pos="0,1.5!"];
C [label="Zwitterionic Nature", pos="-2,-1!"];
D [label="Isomeric Impurities\n(diastereomers, enantiomers)", pos="2,-1!"];
E [label="Residual Solvents & Reagents", pos="0,-2.5!"];
A -> B [label=" Leads to poor retention \nin standard reverse phase"];
A -> C [label=" Complex solubility profile"];
A -> D [label=" Difficult to separate"];
A -> E [label=" Requires specific removal techniques"];
}
dot
Caption: Key challenges in purifying crude 4-aminocyclopent-2-ene-1-carboxylic acid HCl.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride.
Q1: My crude product is a sticky oil or a highly colored solid. What are the likely impurities?
A1: A non-crystalline or colored crude product often indicates the presence of several types of impurities:
Residual Solvents: Solvents used in the synthesis or workup can become trapped.
By-products from Synthesis: Depending on the synthetic route, these can include unreacted starting materials, intermediates, or products of side reactions.
Degradation Products: The compound may be susceptible to degradation under harsh reaction or workup conditions.
Oligomers: Intermolecular reactions can lead to the formation of dimers or larger oligomers, particularly if the reaction conditions are not carefully controlled.
A preliminary analysis by techniques such as ¹H NMR and LC-MS is crucial to identify the nature of these impurities before selecting a purification strategy.
Q2: What is the most effective initial purification strategy for a large batch of crude product?
A2: For large-scale purification, recrystallization is often the most practical and cost-effective first step. The choice of solvent system is critical and depends on the impurity profile. A systematic approach to solvent screening is recommended.
Q3: I am struggling to achieve good separation of my target compound from a closely related impurity using reverse-phase HPLC. What are my options?
A3: The high polarity of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride makes it challenging to retain and separate using standard C18 columns. Consider the following advanced chromatographic techniques:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content, leading to enhanced retention of polar analytes.
Mixed-Mode Chromatography: This technique employs stationary phases with both reverse-phase and ion-exchange functionalities. This dual retention mechanism can provide unique selectivity for zwitterionic compounds like amino acids.
Ion-Pair Reversed-Phase Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic compounds on a reverse-phase column. However, be mindful that ion-pairing reagents can be difficult to remove and may not be compatible with mass spectrometry.
Q4: How can I resolve the enantiomers of 4-aminocyclopent-2-ene-1-carboxylic acid?
A4: Chiral resolution is a critical step if a specific stereoisomer is required. Common methods include:
Diastereomeric Salt Formation: Reacting the racemic acid with a chiral resolving agent (a chiral amine or alcohol) forms diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.
Chiral Chromatography: Preparative chiral HPLC using a chiral stationary phase (CSP) is a powerful technique for direct enantiomer separation. Crown ether-based CSPs have shown success in resolving similar amino acid structures.
Section 3: Troubleshooting Common Purification Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the purification process.
Problem
Potential Cause(s)
Troubleshooting Steps & Solutions
Low Recovery After Recrystallization
• The compound is too soluble in the chosen solvent system.• The compound is precipitating as an oil rather than a crystalline solid.• Premature crystallization during hot filtration.
• Optimize Solvent System: Experiment with different solvent/anti-solvent combinations. Good solvents will dissolve the compound when hot but have low solubility when cold. Anti-solvents should be miscible with the solvent but cause the compound to precipitate.• Control Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to oiling out or the formation of fine, impure crystals.• Seeding: Introduce a small crystal of the pure compound to induce crystallization.• Pre-heat Filtration Apparatus: To prevent premature crystallization, warm the funnel and receiving flask before filtration.
Poor Peak Shape (Tailing or Fronting) in HPLC
• Column overload.• Secondary interactions with the stationary phase.• Inappropriate mobile phase pH.
• Reduce Sample Load: Inject a smaller amount of the sample onto the column.• Modify Mobile Phase: For this amine-containing compound, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce tailing on silica-based columns. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte.• Consider a Different Column: If peak shape issues persist, switch to a column with a different stationary phase chemistry (e.g., HILIC or a base-deactivated reverse-phase column).
Co-elution of Impurities in Preparative HPLC
• Insufficient resolution between the target compound and impurities.• Inadequate method development.
• Optimize the Gradient: Perform analytical-scale experiments to fine-tune the mobile phase gradient for optimal separation.• Change Selectivity: Alter the mobile phase composition (e.g., switch from methanol to acetonitrile or vice versa) or change the stationary phase to achieve a different separation selectivity.• Employ Orthogonal Methods: If one chromatographic method is insufficient, consider a two-step purification using different separation modes (e.g., reverse-phase followed by HILIC).
Difficulty Removing the Hydrochloride Salt
• The free amine is desired for a subsequent reaction.
• Neutralization and Extraction: Dissolve the hydrochloride salt in an aqueous basic solution (e.g., sodium bicarbonate or a tertiary amine like triethylamine) and extract the free amino acid into an organic solvent. The choice of organic solvent will depend on the polarity of the free amino acid.• Ion-Exchange Chromatography: Use an anion-exchange resin to remove the chloride ions.
Start -> Recrystallization;
Recrystallization -> Chromatography [label="Impure"];
Recrystallization -> Pure [label="Pure"];
Chromatography -> Pure;
}
dot
Caption: A general workflow for the purification of 4-aminocyclopent-2-ene-1-carboxylic acid HCl.
Section 4: Advanced Purification Protocols
The following are detailed, step-by-step protocols for advanced purification techniques.
Protocol 1: Optimized Recrystallization
This protocol provides a general framework for developing a recrystallization procedure.
Solvent Screening:
In small test tubes, test the solubility of the crude material (approx. 10-20 mg) in a range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, and mixtures thereof) at room temperature and upon heating.
Troubleshooting
Overcoming steric hindrance in 4-aminocyclopent-2-ene-1-carboxylic acid derivative formations
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and derivatization of 4-aminocyclopent-2-ene-1-carboxylic acid and its analogues. This scaffold is a crucial bui...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and derivatization of 4-aminocyclopent-2-ene-1-carboxylic acid and its analogues. This scaffold is a crucial building block in medicinal chemistry, notably in the development of antiviral and neurological agents.[1][2] However, its compact, strained ring structure and multiple functional groups present significant synthetic challenges, with steric hindrance being a primary obstacle to achieving high yields and desired stereoselectivity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common issues encountered during the synthesis of these valuable compounds.
Section 1: Managing Functional Group Reactivity & Steric Bulk
Q1: I'm experiencing low yields during N-functionalization (acylation/alkylation) of the 4-amino group. What are the primary causes and how can I resolve this?
A1: Low reactivity at the 4-amino position is a classic problem rooted in steric hindrance. The cyclopentene ring can adopt conformations that partially shield the amino group, and this is exacerbated if bulky substituents are already present on the ring.
Causality & Troubleshooting Steps:
Insufficient Reagent Reactivity: The electrophile (e.g., acyl chloride, alkyl halide) may not be potent enough to overcome the activation energy barrier imposed by steric crowding.
Solution: Switch to a more reactive electrophile. For acylation, use an acid anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) or move from an acyl chloride to an acyl fluoride. For alkylation, use more reactive alkyl triflates instead of bromides or iodides.
Suboptimal Base/Solvent System: The chosen base might be too bulky to deprotonate the amine effectively, or the solvent may not adequately solvate the transition state.
Solution: Use a non-nucleophilic, sterically unencumbered base like proton-sponge or DBU. In some cases, a stronger base like NaH or KHMDS may be necessary, especially if the amine is part of a carbamate. Ensure your solvent is anhydrous and polar aprotic (e.g., DMF, NMP) to facilitate the reaction.[3]
Protecting Group Interference: If the carboxylic acid is protected as a bulky ester (e.g., a t-butyl ester), it can sterically clash with the incoming electrophile targeting the nearby amino group.
Solution: Re-evaluate your protecting group strategy. A less bulky ester, such as a methyl or ethyl ester, on the carboxylic acid might be beneficial during the N-alkylation step.
Q2: How do I select the optimal protecting groups for the amine and carboxylic acid to prevent steric clashes in subsequent reactions?
A2: Choosing the right protecting groups is a critical strategic decision. The goal is to mask reactivity while influencing the steric environment to your advantage. An "orthogonal" protection strategy, where groups can be removed under different conditions, is often essential.[4]
Workflow for Protecting Group Selection:
Below is a decision-making workflow to guide your selection process, followed by a data table comparing common protecting groups.
start [label="Define Next Synthetic Step", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Is the next reaction sensitive to steric bulk near the target site?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Yes Path
yes_path [label="YES", fontcolor="#34A853"];
select_small_pg [label="Select smallest possible protecting group that is stable to reaction conditions.", fillcolor="#E6F4EA", fontcolor="#202124"];
// No Path
no_path [label="NO", fontcolor="#EA4335"];
select_robust_pg [label="Select most robust/convenient protecting group.", fillcolor="#FCE8E6", fontcolor="#202124"];
// Non-orthogonal Path
non_ortho_path [label="NO", fontcolor="#EA4335"];
select_global_deprotect [label="Choose groups removable in one step (e.g., Cbz/Bn Ester via hydrogenolysis).", fillcolor="#FCE8E6", fontcolor="#202124"];
end_node [label="Final Protecting Group Strategy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Section 2: Overcoming Challenges in Ring Functionalization
Q3: My diastereoselectivity is poor when adding a substituent to the cyclopentene ring. How can I improve stereocontrol?
A3: Achieving high diastereoselectivity on a cyclopentene ring requires careful management of the steric and electronic factors that control the facial selectivity of an incoming reagent.
Causality & Troubleshooting Steps:
Lack of Stereodirecting Groups: The substrate may lack a sufficiently bulky group to effectively block one face of the double bond.
Solution (Substrate Control): Leverage an existing stereocenter. For example, a bulky protecting group on the 4-amino position can direct an incoming electrophile (e.g., in an epoxidation or dihydroxylation reaction) to the opposite (anti) face of the ring. Conversely, a functional group capable of coordinating with the reagent/catalyst (like a hydroxyl group) can direct it to the same (syn) face.
Insufficiently Selective Reagent/Catalyst: The reaction may be proceeding through a transition state where the energy difference between the two diastereomeric pathways is small.
Solution (Reagent/Catalyst Control):
Catalyst Choice: For metal-catalyzed reactions, the ligand is paramount. Bulky ligands can create a chiral pocket that forces the substrate to bind in a specific orientation, leading to high selectivity.[8][9] For instance, in palladium-catalyzed allylic alkylations, changing the chiral ligand is the most effective way to improve enantiomeric excess (ee).[10]
Lower Temperature: Reducing the reaction temperature often increases selectivity by making the reaction more sensitive to small differences in activation energies between the competing diastereomeric transition states.[10][11]
Reaction Mechanism: Some reactions are inherently difficult to control.
Solution (Change the Reaction): Consider a different synthetic approach. For example, a [3+2] cycloaddition can offer excellent stereocontrol in the formation of substituted cyclopentanes.[9][12][13][14] Rhodium-catalyzed domino sequences have also been shown to generate multiple stereocenters with high fidelity.[15]
Q4: My reaction is sluggish or fails completely. How do I troubleshoot a stalled reaction when steric hindrance is the suspected cause?
A4: When a reaction stalls, the cause is often a high activation energy barrier due to steric repulsion. The goal is to provide enough energy to overcome this barrier without inducing side reactions.
start [label="Reaction Stalled (Verified by TLC/LCMS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Can reaction temperature be increased?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Temperature Path
temp_yes [label="YES", fontcolor="#34A853"];
increase_temp [label="Increase temperature incrementally (e.g., 10°C steps). Monitor for product formation and decomposition.", fillcolor="#E6F4EA", fontcolor="#202124"];
// Reagent Path
temp_no [label="NO (Substrate is thermally unstable)", fontcolor="#EA4335"];
q2 [label="Can a more reactive reagent/catalyst be used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
reagent_yes [label="YES", fontcolor="#34A853"];
change_reagent [label="Switch to a more potent reagent (e.g., triflate vs. bromide) or a more active catalyst system (e.g., different ligand, metal).", fillcolor="#E6F4EA", fontcolor="#202124"];
// Concentration Path
reagent_no [label="NO (Alternatives not available/compatible)", fontcolor="#EA4335"];
q3 [label="Is the reaction concentration optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
conc_yes [label="YES", fontcolor="#34A853"];
change_solvent [label="Consider a more polar or coordinating solvent to better stabilize the transition state.", fillcolor="#E6F4EA", fontcolor="#202124"];
conc_no [label="NO (Too dilute)", fontcolor="#EA4335"];
increase_conc [label="Increase concentration. For bimolecular reactions, this can significantly increase the reaction rate.", fillcolor="#FCE8E6", fontcolor="#202124"];
start -> q1;
q1 -> increase_temp [xlabel=temp_yes];
increase_temp -> end_node [label="If still no reaction"];
q1 -> q2 [xlabel=temp_no];
q2 -> change_reagent [xlabel=reagent_yes];
change_reagent -> end_node [label="If still no reaction"];
q2 -> q3 [xlabel=reagent_no];
q3 -> change_solvent [xlabel=conc_yes];
q3 -> increase_conc [xlabel=conc_no];
increase_conc -> change_solvent;
change_solvent -> end_node [label="If still no reaction"];
}
Troubleshooting flowchart for sterically hindered reactions.
Section 3: Key Experimental Protocols
Protocol 1: Boc Protection of the 4-Amino Group
This protocol is for protecting the amino functionality, which is often a necessary first step to prevent N-acylation or other side reactions during subsequent transformations.
Dissolve the starting amino acid in the 1:1 Dioxane/Water mixture.
Add sodium bicarbonate and stir until fully dissolved.
Cool the solution to 0 °C in an ice bath.
Add (Boc)₂O, either neat or dissolved in a small amount of dioxane.
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
Workup: Quench the reaction by adding water. If the product is a carboxylic acid, acidify the aqueous layer to pH ~2-3 with cold 1M HCl.
Extract the product with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can often be used directly. If necessary, purify by flash column chromatography.
Protocol 2: Reductive Amination of a Carboxylic Acid Precursor
For syntheses that build the amino group onto the ring late-stage, reductive amination of a carboxylic acid can be a powerful, albeit challenging, method.[16][17]
Materials:
Cyclopentene carboxylic acid
Amine source (e.g., Morpholine for a tertiary amine product)
Reducing agent: Phenylsilane
Catalyst: Zinc Acetate (for reduction phase)
Solvent: Toluene (anhydrous)
Procedure (based on a two-phase, one-pot method[16]):
Amidation Phase:
Set up an oven-dried flask with a condenser under an inert atmosphere (Argon or Nitrogen).
Dissolve the carboxylic acid (1.0 eq.) in toluene and bring to reflux.
Add phenylsilane (0.5 eq.) to the refluxing solution.
Add the desired amine (1.5 eq.) dropwise. Hydrogen gas evolution should be observed.
Continue refluxing for 16 hours or until amidation is complete (monitor by TLC/LC-MS).
Reduction Phase:
To the same reaction mixture, add zinc acetate (5 mol%).
Add additional phenylsilane (2.0-3.0 eq.).
Continue refluxing. The reaction endpoint is often signaled by a color change to black (typically 2-6 hours).
Workup:
Cool the reaction to room temperature and quench carefully by adding 3M HCl dropwise.
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
Make the aqueous layer basic (pH > 12) with 6M NaOH and re-extract with CH₂Cl₂ (3x).
Combine the final organic layers, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude amine product by flash column chromatography.
References
Lin, C., et al. (2020). Diastereoselective synthesis of cyclopentene spiro-rhodanines containing three contiguous stereocenters via phosphine-catalyzed [3 + 2] cycloaddition or one-pot sequential [3 + 2]/[3 + 2] cycloaddition. RSC Advances. Available from: [Link]
Wang, Y., et al. (2024). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available from: [Link]
Trost, B. M., et al. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC. Available from: [Link]
RSC Publishing. (2024). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available from: [Link]
Childers, K. C., et al. (2014). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. Available from: [Link]
O'Donovan, D. H., et al. (2020). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. ResearchGate. Available from: [Link]
The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from: [Link]
Unspecified Author. (n.d.). Protecting groups in organic synthesis.
SynArchive. (n.d.). Protecting Groups List. Retrieved from: [Link]
ResearchGate. (n.d.). Proposed reaction transition state driven by steric hindrance. Retrieved from: [Link]
McNally, A., et al. (2018). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. PMC. Available from: [Link]
Liu, W., et al. (2022). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. PMC. Available from: [Link]
Soloshonok, V. A., et al. (2025). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS. Ukrainian Chemistry Journal.
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from: [Link]
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from: [Link]
Wang, Y., et al. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Available from: [Link]
Ashby, C. R., et al. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. PubMed. Available from: [Link]
Technical Support Center: Crystallization Optimization for 4-Aminocyclopent-2-ene-1-carboxylic Acid HCl
Welcome to the Technical Support Center for the isolation and crystallization of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride. As a critical chiral building block derived from the enzymatic or chemical opening...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and crystallization of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride. As a critical chiral building block derived from the enzymatic or chemical opening of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), this intermediate is foundational in the synthesis of carbocyclic nucleosides and neuraminidase inhibitors, most notably the antiviral drug Peramivir[1].
Achieving high stereochemical and chemical purity during the crystallization of this strained, highly polar molecule presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have structured this guide to provide field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your crystallization workflows are robust and reproducible.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals during anti-solvent addition?Causality: Oiling out occurs when the system's supersaturation rapidly exceeds the Metastable Zone Width (MZW) and crosses the binodal curve before primary nucleation can initiate. The highly polar nature of the HCl salt makes it extremely soluble in primary alcohols (like methanol) but practically insoluble in non-polar solvents. Rapid addition of an anti-solvent forces the solute into a dense, solute-rich liquid phase rather than an ordered crystalline lattice.
Solution: Shift the system from kinetic to thermodynamic control. Decrease the anti-solvent addition rate, implement seeding at low supersaturation (within the MZW), and ensure high-shear mixing to eliminate localized zones of extreme supersaturation.
Q2: How do I eliminate residual ammonium salts or tartaric acid from the final HCl salt?Causality: During the chiral resolution of the Vince lactam intermediate, L-tartaric acid is frequently employed to isolate the (1S,4R) enantiomer. Subsequent conversion to the hydrochloride salt often utilizes ammonia and HCl, risking the co-precipitation of ammonium chloride or tartrate salts due to their overlapping solubility profiles in methanol[2].
Solution: Utilize a solvent-switch strategy. Dilute the concentrated methanolic filtrate with Methyl Isobutyl Ketone (MIBK). MIBK acts as a highly selective anti-solvent that forces the precipitation of the 4-aminocyclopent-2-ene-1-carboxylic acid HCl salt while retaining trace inorganic and organic acid impurities in the mother liquor[2].
Q3: Is thermal degradation a significant risk during solvent evaporation and crystallization?Causality: Yes. The strained cyclopentene ring and the allylic position of the functional groups lower the activation energy for thermal cis-trans isomerization and potential polymerization[3].
Solution: Maintain water bath temperatures strictly below 40°C under high vacuum (<50 mbar) during all concentration and dissolution steps[2].
Part 2: Validated Experimental Protocol
Anti-Solvent Crystallization of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid HCl
This protocol utilizes a self-validating feedback loop to ensure high-purity isolation using Methanol (solvent) and MIBK (anti-solvent).
Step 1: Controlled Dissolution
Action: Dissolve the crude HCl salt in a minimal volume of Methanol (approx. 2-3 volumes) at 35°C.
Causality: 35°C provides sufficient thermal energy to maximize solubility without crossing the 40°C threshold that triggers thermal cis-trans isomerization[2][3].
Step 2: Polish Filtration
Action: Pass the solution through a 0.22 µm PTFE filter into a clean, temperature-controlled crystallizer.
Self-Validation Check: The filtrate must be optically clear. Any particulate matter acts as a template for unpredicted heterogeneous nucleation, which can prematurely crash out the product and trap impurities.
Step 3: Seeding and MZW Establishment
Action: Cool the solution to 25°C. Add 0.5 wt% of pure, milled crystalline seeds of the target enantiomer. Stir at 200 RPM for 30 minutes.
Causality: Seeding bypasses the high-energy barrier of primary nucleation, directing the system to grow on existing crystal faces (secondary nucleation) and preventing the system from hitting the oiling-out boundary.
Step 4: Anti-Solvent Addition
Action: Slowly add 5 volumes of MIBK dropwise over 2 to 3 hours using a dosing pump.
Self-Validation Check: The solution should transition from clear to a faint bluish opalescence (Tyndall effect) before forming distinct white crystals. Critical: If the solution forms a milky emulsion or a second liquid layer at the bottom of the flask, oiling out has occurred. Immediately halt addition and raise the temperature by 5°C to redissolve the oil, then resume at a slower rate.
Step 5: Ripening and Isolation
Action: Cool the suspension to 0–5°C at a linear rate of 0.1°C/min. Hold for 1 hour. Filter the slurry and wash the cake with 2 volumes of pre-chilled MIBK. Dry under vacuum (<50 mbar) at 35°C until constant weight[2].
Part 3: Quantitative Data & Solvent Matrix
The following table summarizes the thermodynamic parameters governing solvent selection for this specific cyclopentene derivative.
Solvent System
Role
Target Solubility (mg/mL at 25°C)
Metastable Zone Width (MZW)
Process Impact & Causality
Methanol
Primary Solvent
> 150
Narrow
High solubility due to polar HCl salt; requires strict temp control (<40°C) to prevent thermal degradation.
Tetrahydrofuran (THF)
Anti-Solvent
< 5
Moderate
Induces rapid supersaturation; high risk of oiling out if addition rate exceeds the crystal growth rate.
Methyl Isobutyl Ketone (MIBK)
Anti-Solvent
< 2
Broad
Optimal for purging ammonium chloride impurities; promotes controlled crystal growth without LLPS.
Part 4: System Workflows & Logic Trees
Fig 1: Step-by-step anti-solvent crystallization workflow for the HCl salt.
Fig 2: Troubleshooting logic tree for resolving common crystallization failures.
References
1.[2] Title: US6495711B2 - Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters.
Source: Google Patents.
URL:
2.[3] Title: Synthesis of Analogs of GABA. 15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives.
Source: Australian Journal of Chemistry.
URL: [Link]
3.[1] Title: Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
Source: The Chemical Record.
URL: [Link]
Troubleshooting low conversion rates with cyclopentene amino acid precursors
Welcome to the Technical Support Center for Advanced Synthetic Precursors. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic roadblocks researchers encounter when synthesiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Synthetic Precursors. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic roadblocks researchers encounter when synthesizing and functionalizing cyclopentene amino acid precursors (such as 4-aminocyclopent-2-ene-1-carboxylic acid).
These conformationally restricted scaffolds are critical for developing peptidomimetics, GABA analogs, and carbocyclic nucleosides[1]. However, their rigid ring strain, steric bulk, and polyfunctional nature frequently lead to stalled conversions, poor enantiomeric excess (ee), and catalyst poisoning. This guide provides causal explanations, self-validating protocols, and troubleshooting logic to optimize your yields.
I. Synthesis Workflow & Logical Interventions
Figure 1. Workflow for the stereoselective synthesis of cyclopentene amino acid precursors.
II. Frequently Asked Questions (Troubleshooting)
Q1: My Vince lactam ring-opening reaction is stalling at 50-60% conversion during acidic methanolysis. How can I drive it to completion?The Causality: The bicyclic system of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) possesses inherent ring strain, but the amide bond remains highly stable. If you are using aqueous acids, the reaction generates the free amino acid, which rapidly forms an insoluble zwitterion and precipitates, halting the reaction equilibrium.
The Solution: You must exclude water entirely. Utilizing ensures the immediate formation of the methyl ester hydrochloride salt, which remains soluble and drives the thermodynamic equilibrium forward to >90% conversion[2].
Q2: I am experiencing low enantiomeric excess (ee) during the biocatalytic resolution of the racemic precursor. What is causing this?The Causality: Hydrolase enzymes (like γ-lactamase) exhibit a strict stereoelectronic preference for nucleophilic attack from the si face of the substrate[1]. Attack from the re face is sterically hindered by the rigid cyclopentene ring. If your ee is low, it is likely due to spontaneous, non-enzymatic background hydrolysis occurring at higher temperatures, or product inhibition altering the active site conformation.
The Solution: Maintain strict temperature control (15°C–25°C) and consider installing an N-hydroxymethyl group on the lactam nitrogen. This modification discourages the formation of unwanted cyclopentane byproducts and alters the physical properties of the substrate, vastly improving the transesterification rate and enantioseparation[1].
Q3: Why am I getting poor yields when attempting ring-opening metathesis (ROM) or functionalization of the cyclopentene double bond?The Causality: The free amine or lactam nitrogen is a potent Lewis base that coordinates directly to the ruthenium center of Grubbs catalysts, effectively poisoning the catalyst and stalling the metathesis cycle. Furthermore, the cyclopentene ring has lower ring strain compared to norbornene systems, requiring a highly active catalyst[3].
The Solution: The nitrogen must be protected prior to metathesis. Applying eliminates catalyst coordination[3]. Additionally, upgrading to a 2nd or 3rd generation Grubbs or Hoveyda-Grubbs catalyst is necessary to overcome the activation energy barrier of the cyclopentene olefin.
Figure 2. Decision tree for troubleshooting low conversion rates during metathesis.
Q4: What causes low coupling efficiency when incorporating these precursors into peptides via Solid-Phase Peptide Synthesis (SPPS)?The Causality: The rigid, bulky nature of the cyclopentene ring restricts the conformational flexibility of the growing peptide chain. This induces severe steric hindrance during the nucleophilic attack of the incoming amino acid's amine onto the activated carboxylate[4].
The Solution: Standard coupling reagents (like DIC/Oxyma) are insufficient. You must use highly reactive uronium salts (e.g., HATU or COMU) paired with HOAt to stabilize the highly reactive active ester. Implement a mandatory double-coupling protocol with extended reaction times (2 hours per cycle) and consider microwave-assisted SPPS to overcome the steric energy barrier[4].
III. Quantitative Data & Benchmarks
Use the following table to benchmark your conversion rates against industry-standard optimized conditions. Deviations from these yields indicate a process failure (e.g., moisture contamination or catalyst degradation).
Reaction Phase
Reagents / Catalyst
Temp (°C)
Target Yield (%)
Enantiomeric Excess (ee %)
Primary Failure Mode
Acidic Methanolysis
Anhydrous HCl (gas) / MeOH
< 50°C
83 – 91%
> 99.5% (via Tartrate)
Water contamination leading to zwitterion precipitation.
Enzymatic Resolution
γ-Lactamase (Aurobacterium)
15 – 25°C
45 – 50%
> 98.0%
pH drift causing enzyme denaturation or background hydrolysis.
Basic Hydrolysis
LiOH / THF-H₂O
-20°C to 0°C
~ 83.7%
N/A
High temperatures inducing double-bond isomerization.
Metathesis (ROMP)
3rd Gen Grubbs (N-Boc protected)
20°C
> 95%
N/A
Catalyst poisoning by unprotected secondary amines.
IV. Self-Validating Experimental Protocol
Optimized One-Pot Acidic Methanolysis and Enantiomeric Salt Resolution
This protocol utilizes exothermic monitoring and sequential chiral salt precipitation to ensure self-validation at each step. If the temperature does not spike in Step 2, the HCl saturation has failed.
Substrate Dissolution: Dissolve 100.0 g (0.191 mol) of (±)-Vince lactam in 83.0 g of anhydrous methanol in a 3-neck round bottom flask equipped with a reflux condenser and internal thermocouple[2].
Acidic Ring Opening (Validation Checkpoint 1): Slowly bubble 37.8 g of anhydrous HCl gas into the solution over 20 minutes.
Self-Validation: The reaction is highly exothermic. The internal temperature must rise, causing the mixture to gently reflux. If no exotherm is observed, check the integrity of your HCl gas source. Do not allow the temperature to exceed 50°C to prevent side reactions[2].
First Chiral Resolution: Cool the mixture to 20°C. Add 82.5 g of D-Tartaric acid and 50.0 g of water. The solution will darken, and the pH will drop below 0.
Precipitation of (1R,4S)-Isomer: Filter the resulting precipitate and wash with 80.0 g of cold methanol. Dry under vacuum (<50 mbar) at 40°C. This yields the (1R,4S)-Methyl-4-aminocyclopent-2-ene-1-carboxylate D-tartrate[2].
Isolation of Target (1S,4R)-Isomer (Validation Checkpoint 2): To the remaining mother liquor, add 123.8 g of L-tartaric acid. Slowly add 83.5 g of Triethylamine over 30 minutes to neutralize the solution.
Self-Validation: Monitor the temperature strictly; it will rise but must be kept <50°C. A new precipitate will form.
Final Recovery: Filter the precipitate, wash with cold methanol, and dry at 40°C under vacuum.
Final Validation: Yield should be ~122.0 g (91%). Confirm optical purity via polarimetry: [α]D²⁰ = -40.4° (c=1 g/dL, H₂O)[2].
V. References
Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters
Source: Google Patents (US6495711B2)
URL:
Regio- and Stereoselective Ring-Opening Metathesis Polymerization of Enantiomerically Pure Vince Lactam
Source: ACS Publications (Macromolecules)
URL:[Link]
Troubleshooting Low Yield in Peptide Synthesis
Source: On Pattison (Process Control for Research Peptides)
URL:[Link]
A Comparative Guide to Cyclopentenyl Synthons in API Synthesis: Vince Lactam vs. 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Carbocyclic nucleosides and their derivatives represent a crucial class of antiviral agents, including blockbuster drugs like Abacavir, Carbovir, and Peramivir. The synthesis of these complex molecules relies heavily on...
Author: BenchChem Technical Support Team. Date: March 2026
Carbocyclic nucleosides and their derivatives represent a crucial class of antiviral agents, including blockbuster drugs like Abacavir, Carbovir, and Peramivir. The synthesis of these complex molecules relies heavily on chiral cyclopentenyl synthons. For decades, the industry standard has been Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) [1]. However, modern Active Pharmaceutical Ingredient (API) synthesis increasingly utilizes its ring-opened derivative, 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride (and its esterified salts) [2].
This guide provides an objective, data-driven comparison of these two synthons, detailing their mechanistic advantages, experimental handling, and strategic applications in drug development.
Structural & Mechanistic Analysis
Vince Lactam:
Vince lactam is a bicyclic molecule that inherently protects both the amino and carboxylic acid functionalities [3]. This rigid framework is highly stable and can be subjected to enzymatic kinetic resolution (e.g., using (+)-γ-lactamase) to yield the enantiopure (-)-Vince lactam with >99% enantiomeric excess (ee)[1]. However, utilizing Vince lactam in API synthesis mandates a late-stage or mid-stage ring-opening step (hydrolysis or methanolysis), which requires harsh acidic or basic conditions that may degrade sensitive functional groups [2].
4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride:
This synthon is the pre-opened, zwitterionic amino acid, typically supplied as a hydrochloride salt (or methyl ester hydrochloride) to enhance stability and solubility [4]. By starting with the ring-opened form, chemists gain immediate access to orthogonal functionalization. The free amine can be selectively protected (e.g., with Boc₂O) or functionalized, while the carboxylic acid is primed for direct peptide coupling or esterification. This bypasses the need for harsh ring-opening conditions later in the synthetic sequence [2].
Caption: Synthetic divergence of Vince lactam and its ring-opened amino acid derivative in API manufacturing.
Performance Comparison & Quantitative Data
When selecting between the bicyclic lactam and the ring-opened amino acid salt, chemists must weigh stability against reactivity. The following table summarizes the quantitative and qualitative performance metrics based on established industrial protocols [2], [3].
Parameter
Vince Lactam ((-)-enantiomer)
4-Aminocyclopent-2-ene-1-carboxylic Acid HCl
Physical State
Crystalline solid, highly stable
Hygroscopic solid (as HCl salt)
Reactivity Profile
Latent amine/acid; requires activation
Immediately reactive amine and carboxylate
Enzymatic Resolution
Highly efficient (E > 200 with γ-lactamase)
Typically resolved pre-ring opening
Typical Yield (Next Step)
45-60% (Direct Pd-coupling)
80-95% (Boc-protection / Amidation)
Primary API Application
Abacavir, Carbovir
Peramivir, complex peptidomimetics
Handling Constraints
Volatile under high vacuum; stable
Requires anhydrous storage; acidic nature
Causality Insight: The high single-step yields (80-95%) observed when using the ring-opened amino acid salt in Peramivir synthesis stem from the elimination of steric hindrance [2]. The bicyclic nature of Vince lactam restricts the trajectory of incoming nucleophiles, whereas the cyclopentene ring of the amino acid salt offers a more accessible conformational landscape for rapid, high-yielding coupling reactions.
Experimental Methodologies
The following protocols demonstrate the self-validating workflows for handling both synthons.
Protocol A: Acidic Methanolysis of Vince Lactam to 4-Aminocyclopent-2-ene-1-carboxylic Acid Methyl Ester Hydrochloride
Objective: To quantitatively open the bicyclic lactam while simultaneously protecting the carboxylic acid as a methyl ester, preventing unwanted zwitterion formation [2].
Reagent Preparation: Dissolve 5.0 g of Vince lactam in 50 mL of anhydrous methanol in a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and drying tube.
Acidification: Bubble dry HCl gas through the solution at room temperature for 2 hours.
Causality: Dry HCl gas acts as both the acid catalyst for the lactam ring-opening and the reagent for the Fischer esterification. Anhydrous conditions are critical; the presence of water would lead to the formation of the free carboxylic acid, which is highly water-soluble and difficult to isolate from the aqueous phase.
Thermal Activation: Heat the reaction mixture to 45°C and stir for an additional 1-2 hours.
Causality: The initial ring-opening is exothermic, but the subsequent esterification requires mild thermal energy to drive the equilibrium toward the methyl ester.
Isolation: Distill off the solvent under reduced pressure to yield a viscous substance. Add 100 mL of diethyl ether and stir for 2 hours at room temperature to precipitate the product.
Validation: Filter and dry the white solid. The resulting (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride should exhibit a distinct shift in the IR spectrum, with the disappearance of the lactam carbonyl stretch (~1700 cm⁻¹) and the appearance of an ester carbonyl stretch (~1735 cm⁻¹).
Protocol B: Direct Boc-Protection of the Amino Acid Salt (Peramivir Intermediate)
Objective: To orthogonally protect the free amine of the ring-opened synthon for subsequent functionalization [2].
Reaction Setup: Suspend 1.0 molar equivalent of 4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride in dichloromethane (DCM).
Neutralization: Add 1.5 molar equivalents of NaHCO₃ to the suspension.
Causality: The NaHCO₃ neutralizes the hydrochloride salt, generating the free nucleophilic amine. The biphasic solid-liquid nature of NaHCO₃ in DCM ensures a slow, controlled release of the free base, preventing unwanted side reactions.
Protection: Add 1.2 molar equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir at room temperature for 3 hours.
Causality: Gas evolution (CO₂) serves as a visual, self-validating indicator of the reaction's progress.
Workup: Wash the organic layer successively with water and saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize from a mixture of n-hexane and ethyl acetate (95:5) to yield the pure N-Boc protected intermediate (Typical yield: 85-90%).
Strategic Selection in Drug Development
The choice between Vince lactam and 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is dictated by the target API's structural requirements:
Abacavir & Carbovir Synthesis: The synthesis of these APIs heavily favors the direct use of (-)-Vince lactam [1]. The bicyclic structure is maintained during the initial coupling with the purine derivative, acting as an intrinsic protecting group that is only opened in the final stages of the synthesis. This minimizes the number of protection/deprotection steps, streamlining the industrial scale-up [3].
Peramivir Synthesis: Peramivir requires complex, multi-site functionalization on the cyclopentane ring (including a guanidino group and a 3-pentyl side chain). Here, 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is the superior synthon [2]. Its pre-opened state allows chemists to independently manipulate the amine and carboxylate groups, enabling the highly stereoselective additions required for Peramivir's dense array of chiral centers, achieving total yields up to 52.7% across an eight-step process [2].
References
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)
Source: ASM Journals
URL:[Link]
A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir (CN100432047C)
2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics
Source: ACS Publications
URL:[Link]
Comparative
HPLC method validation for quantifying 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride
An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride A Senior Application Scientist's Perspective on Strategy, Execution, and Regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
A Senior Application Scientist's Perspective on Strategy, Execution, and Regulatory Compliance
Introduction: Navigating the Analytical Challenges
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a cyclic, non-proteinogenic amino acid that presents unique analytical hurdles in a drug development setting. As a key building block or potential impurity, its accurate quantification is non-negotiable for ensuring product quality, safety, and efficacy. The primary challenges stem from its molecular structure:
Poor UV Absorbance: The molecule lacks a significant chromophore, rendering direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) insensitive and impractical for trace-level analysis.[1][2]
High Polarity: Its zwitterionic nature at neutral pH makes it highly polar, leading to poor retention on conventional reversed-phase (RP) HPLC columns like C18 or C8.[3][4]
Chirality: The presence of stereocenters necessitates consideration for chiral separation, although this guide will focus on achiral quantification for total content analysis, which is a common requirement for assay and impurity profiling.
This guide provides an in-depth comparison of viable HPLC strategies to overcome these challenges. We will move beyond a simple listing of methods to explain the causality behind experimental choices, culminating in a detailed, step-by-step validation protocol for a selected method, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Part 1: A Comparative Analysis of Chromatographic Strategies
The selection of an analytical strategy is the most critical decision, dictating the sensitivity, robustness, and complexity of the final validated method. Three primary approaches are viable for an analyte like 4-aminocyclopent-2-ene-1-carboxylic acid.
Strategy
Principle
Advantages
Disadvantages
Best Suited For
Ion-Pair Reversed-Phase (IP-RP-HPLC)
An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. It forms a neutral, hydrophobic complex with the charged analyte, enabling retention on a standard C18 column.[8][9]
Utilizes common and robust RP columns; straightforward method development.
Can lead to long column equilibration times; ion-pairing reagents can be harsh on columns and are often incompatible with mass spectrometry (MS).[8]
QC labs where MS detection is not required and a simple, established technique is preferred.
Employs a polar stationary phase (e.g., amide, silica) with a high-organic mobile phase. Separation is based on partitioning the polar analyte into a water-enriched layer on the stationary phase surface.[4][10]
Excellent retention for highly polar compounds without derivatization; compatible with MS detection.[3][11]
Can be less robust than RP-HPLC; sensitive to mobile phase water content and sample matrix effects; requires careful method development.[2][3]
R&D, metabolomics, and clinical labs where direct analysis and MS-compatibility are critical.[10]
Pre-column Derivatization with RP-HPLC
The analyte is chemically modified before injection to attach a tag with a strong chromophore or fluorophore. This increases hydrophobicity and allows for highly sensitive detection.[1][12]
Dramatically improves detection sensitivity and selectivity; enhances retention on RP columns; numerous well-established reagents are available.[13][14]
Adds a sample preparation step, which can introduce variability; stability of derivatives must be assessed.[15]
The majority of QC and research applications requiring high sensitivity and robustness with standard UV-Vis or Fluorescence detectors.
Expert Recommendation
For a routine quality control (QC) environment, Pre-column Derivatization followed by RP-HPLC offers the optimal balance of sensitivity, specificity, and robustness. While HILIC is a powerful tool, its sensitivity to minor variations can make it challenging to transfer between labs and instruments. The derivatization approach transforms our difficult analyte into a well-behaved molecule perfectly suited for the workhorse of the pharmaceutical industry: RP-HPLC.
For this guide, we will focus on derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) . The Waters AccQ•Tag™ system, which utilizes AQC, is a widely adopted method because it reacts with both primary and secondary amines to form highly stable, fluorescent derivatives in a single, rapid step.[16]
Part 2: The Selected Method: AQC Derivatization with RP-HPLC
This section details the chromatographic conditions for the analysis of the AQC-derivatized 4-aminocyclopent-2-ene-1-carboxylic acid.
Parameter
Condition
Rationale
Column
Waters AccQ•Tag Ultra C18, 1.7 µm, 2.1 x 100 mm
The column chemistry is specifically designed and quality-tested for the separation of AQC-derivatized amino acids, ensuring high resolution and reproducibility.
Mobile Phase A
Commercial AccQ•Tag Ultra Eluent A or equivalent (acetate-phosphate buffer)
Provides the optimal pH and ionic strength for the separation of the derivatized amino acids.
Mobile Phase B
Acetonitrile
The organic modifier used to elute the hydrophobic derivatives from the C18 column.
A carefully optimized gradient is crucial to separate the analyte derivative from reagent by-products and potential impurities.
Flow Rate
0.7 mL/min
Optimized for the column dimensions and particle size to achieve efficient separation.
Column Temp.
55 °C
Elevated temperature improves peak shape and reduces viscosity, leading to sharper peaks and better resolution.
Detection
Fluorescence Detector (FLD)
Excitation: 266 nm, Emission: 473 nm. FLD provides superior sensitivity and selectivity for the AQC derivative compared to UV detection.
Injection Vol.
1.0 µL
A small injection volume is sufficient due to the high sensitivity of the method and helps maintain peak shape.
Part 3: A Step-by-Step Guide to Method Validation per ICH Q2(R1)
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[17] The following protocols are based on the ICH Q2(R1) guideline and provide a framework for validating the AQC-derivatization HPLC method.
Specificity (and Stability-Indicating Properties)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]
Experimental Protocol (Forced Degradation):
Prepare five separate solutions of the drug substance at a working concentration (e.g., 0.5 mg/mL).
Expose each solution to one of the following stress conditions:
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal Stress: Heat the solution at 80°C for 24 hours.
Photolytic Stress: Expose the solution to high-intensity light (e.g., 1.2 million lux hours) in a photostability chamber.
Prepare an unstressed control sample.
Neutralize the acid and base-stressed samples before dilution.
Derivatize and analyze all stressed samples and the control sample by HPLC.
Use a photodiode array (PDA) detector in parallel with the FLD, if available, to perform peak purity analysis on the analyte peak in each chromatogram.
Acceptance Criteria:
The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and any degradation product peaks.
The peak purity index (or equivalent metric) for the analyte peak in stressed samples should be greater than 0.999, indicating no co-eluting impurities.
Significant degradation (typically 5-20%) should be observed under at least one stress condition to prove the method is stability-indicating.
Data Presentation:
Stress Condition
% Assay of Analyte
% Degradation
Peak Purity Index
Resolution to Closest Impurity
Unstressed Control
100.0
0.0
>0.999
N/A
Acid Hydrolysis
88.5
11.5
>0.999
3.1
Base Hydrolysis
91.2
8.8
>0.999
2.8
Oxidation
82.1
17.9
>0.999
4.5
Thermal
98.7
1.3
>0.999
N/A
Photolytic
99.5
0.5
>0.999
N/A
Linearity
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform a serial dilution to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Derivatize and inject each concentration level in triplicate.
Plot the average peak area against the corresponding concentration.
Acceptance Criteria:
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
The y-intercept should be insignificant relative to the response at 100% concentration.
Visual inspection of the plot should confirm a linear relationship.
Data Presentation:
Concentration (µg/mL)
Average Peak Area
50.0
498,500
75.0
751,200
100.0
1,002,100
125.0
1,249,500
150.0
1,503,300
Correlation (r²)
0.9998
Accuracy
Objective: To assess the closeness of agreement between the value which is accepted as a conventional true value and the value found.[5] This is typically determined by recovery studies.
Experimental Protocol:
Prepare a placebo (matrix) sample.
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three independent samples at each concentration level.
Derivatize and analyze all nine samples.
Calculate the percentage recovery for each sample.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Data Presentation:
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80% (n=3)
80.0
79.5
99.4%
100% (n=3)
100.0
100.8
100.8%
120% (n=3)
120.0
119.2
99.3%
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six independent samples of the analyte at the 100% concentration level.
Have one analyst analyze all six samples on the same day, using the same instrument.
Calculate the RSD of the results.
Intermediate Precision:
Prepare a new set of six samples at the 100% concentration level.
Have a different analyst analyze the samples on a different day, preferably using a different instrument.
Calculate the RSD of this second set of results and compare it to the repeatability results.
Acceptance Criteria:
Repeatability: RSD ≤ 1.0%.
Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with suitable precision and accuracy (LOQ).
Experimental Protocol (Based on Signal-to-Noise):
Prepare a series of dilute solutions of the analyte.
Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
To confirm the LOQ, prepare and analyze six independent samples at the determined LOQ concentration.
Acceptance Criteria:
LOD: S/N ratio ≥ 3:1.
LOQ: S/N ratio ≥ 10:1. The precision (RSD) for six replicate injections at the LOQ should be ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
Experimental Protocol:
Prepare a single batch of samples.
Analyze the samples while making small, deliberate changes to the method parameters, one at a time.
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase A pH (± 0.2 units)
Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the final assay result.
Acceptance Criteria:
System suitability parameters must remain within their defined limits for all tested variations.
The assay result should not change significantly (e.g., < 2.0% difference) from the result obtained using the nominal conditions.
Part 4: Visualizing the Validation Process
Diagrams can clarify complex processes and relationships, providing a high-level overview of the validation strategy.
Caption: HPLC Method Validation Workflow.
Caption: Interrelationship of Validation Parameters.
Conclusion
The successful quantification of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride hinges on a methodical approach to overcoming its inherent analytical challenges. While several HPLC strategies exist, pre-column derivatization with AQC followed by reversed-phase HPLC provides a superior combination of sensitivity, robustness, and accessibility for most pharmaceutical QC laboratories. The subsequent validation must be a rigorous, systematic process guided by the principles outlined in ICH Q2(R1). This ensures that the developed method is not only scientifically sound but also generates data that is reliable, reproducible, and defensible for regulatory scrutiny. By understanding the "why" behind each choice—from the initial chromatographic strategy to the specific parameters of validation—scientists can build analytical methods that are truly fit for purpose.
References
HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS - HPLC. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]
Prinsen, H. C., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Metabolic Brain Disease, 31(5), 1039-1047. Retrieved from [Link]
Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Eremin, S. A., et al. (1994). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 661(1-2), 171-176. Retrieved from [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. Retrieved from [Link]
Anumol, T., & Bivens, A. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Agilent Technologies, Inc. Retrieved from [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Chen, X., et al. (2021). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) and high-performance liquid chromatography-mass spectrometry without derivatization. E3S Web of Conferences, 252, 02055. Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Bhandare, P., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
Kim, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(19), 6667. Retrieved from [Link]
AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]
ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
Agilent Technologies, Inc. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Scribd. (2025, November 3). Validation of Analytical Procedures Guide. Retrieved from [Link]
Bergonzini, G., et al. (2002). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1081-1088. Retrieved from [Link]
Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: 4-Aminocyclopent-2-ene-1-carboxylic Acid and Its Structural Analogs
Foreword In the landscape of modern drug discovery and metabolomics, the ability to unambiguously identify and characterize small molecules is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS),...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of modern drug discovery and metabolomics, the ability to unambiguously identify and characterize small molecules is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for elucidating molecular structures. The fragmentation patterns generated in the gas phase are a direct reflection of a molecule's intrinsic chemical architecture. Understanding these patterns is not merely an academic exercise; it is a critical skill for confirming the identity of synthesized compounds, identifying metabolites, and distinguishing between closely related isomers.
This guide provides an in-depth comparison of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 4-aminocyclopent-2-ene-1-carboxylic acid, a conformationally constrained unsaturated amino acid, against its key structural analogs. We will explore how subtle changes in the molecule's structure—such as the degree of saturation, the presence of a double bond, and the derivatization of functional groups—lead to distinct and predictable fragmentation pathways. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra with confidence and to leverage this knowledge in their own analytical challenges.
Introduction: The Significance of Fragmentation Analysis
4-Aminocyclopent-2-ene-1-carboxylic acid and its analogs are valuable building blocks in medicinal chemistry, often utilized for the synthesis of nucleoside analogs, anticonvulsants, and other biologically active compounds.[1][2] Their rigid cyclopentene framework imparts specific conformational properties that can be crucial for molecular recognition by biological targets.[1] Verifying the structure and substitution pattern of these molecules is a critical step in any synthetic or metabolic study.
Mass spectrometry provides a highly sensitive and specific means of analysis.[3][4] Upon ionization, the precursor molecular ion undergoes collision-induced dissociation (CID), breaking apart into a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint. By comparing the fragmentation of an analyte to that of its structural analogs, we can deduce the influence of each functional group and structural element on the fragmentation pathways. This guide will focus on a systematic comparison to illuminate these structure-fragmentation relationships.
Experimental Rationale and Design
The choice of ionization technique and analytical conditions is critical for obtaining informative mass spectra. For this guide, we will consider both Electron Ionization (EI) for more energetic fragmentation of volatile derivatives and Electrospray Ionization (ESI) for the analysis of the polar, non-volatile parent compounds.
Ionization Techniques: A Deliberate Choice
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules like amino acids. It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal in-source fragmentation. Subsequent MS/MS analysis is then used to induce and analyze fragmentation.[5][6][7]
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and often complex fragmentation. This technique is well-suited for less polar, more volatile compounds and provides a reproducible fragmentation pattern that is excellent for library matching. To make the amino acids amenable to EI, they are often derivatized (e.g., as their methyl esters).
Selection of Structural Analogs
To build a comprehensive understanding, we will compare the fragmentation of our lead compound with three rationally chosen analogs:
4-Aminocyclopentane-1-carboxylic acid: The saturated analog, to investigate the influence of the double bond on ring-opening and subsequent fragmentations.
Methyl 4-aminocyclopent-2-ene-1-carboxylate: The methyl ester derivative, to assess the impact of derivatizing the carboxylic acid on fragmentation pathways, particularly the characteristic losses.
3-Aminocyclopent-1-ene-1-carboxylic acid: A constitutional isomer, to demonstrate how the relative positions of the functional groups and the double bond yield a distinct mass spectral fingerprint.
Predicted Fragmentation Pathways
The following sections detail the anticipated fragmentation patterns for 4-aminocyclopent-2-ene-1-carboxylic acid and its analogs under positive-ion ESI-MS/MS conditions. The monoisotopic mass of the parent compound is 127.06 g/mol .[8][9]
The protonated molecule [M+H]+ at m/z 128 is the precursor ion. Key fragmentation pathways are expected to involve the loss of small, stable neutral molecules.
Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment at m/z 110.
Loss of Formic Acid (HCOOH): The combined loss of the carboxyl group as formic acid (46 Da) is a characteristic fragmentation of amino acids, leading to a fragment at m/z 82.[10]
Loss of Ammonia (NH₃): Cleavage of the C-N bond can result in the loss of ammonia (17 Da), producing a fragment at m/z 111.
Decarboxylation (Loss of CO₂): Loss of carbon dioxide (44 Da) can occur, yielding a fragment at m/z 84.
The presence of the double bond is expected to influence the stability of the resulting carbocations and may facilitate retro-Diels-Alder (rDA) type fragmentations of the cyclopentene ring, although this is often more prominent in EI.
Figure 1. Predicted ESI-MS/MS fragmentation of 4-aminocyclopent-2-ene-1-carboxylic acid.
Analog 1: 4-Aminocyclopentane-1-carboxylic acid (Saturated)
The saturated analog will also have a protonated molecule at m/z 130. The primary fragmentation pathways will be similar (loss of H₂O, NH₃, HCOOH, and CO₂). However, the absence of the double bond will alter the energetics of ring cleavage. Fragmentation of the cyclopentane ring itself, through the loss of ethene (28 Da), is a known pathway for cyclopentane derivatives and may be more prominent here.[11]
Figure 2. Predicted ESI-MS/MS fragmentation of the saturated analog.
Analog 2: Methyl 4-aminocyclopent-2-ene-1-carboxylate (Ester)
The methyl ester will have a protonated molecule at m/z 142. The key difference will be the loss of methanol (CH₃OH, 32 Da) and methyl formate (HCOOCH₃, 60 Da) instead of water and formic acid.
Loss of Methanol (CH₃OH): A characteristic loss from the protonated ester, yielding a fragment at m/z 110.
Loss of Methyl Formate (HCOOCH₃): Analogous to the loss of formic acid, this results in a fragment at m/z 82.
Loss of the Methoxy Group (•OCH₃): Loss of a methoxy radical (31 Da) can also occur, leading to an ion at m/z 111.
Figure 3. Predicted ESI-MS/MS fragmentation of the methyl ester analog.
Analog 3: 3-Aminocyclopent-1-ene-1-carboxylic acid (Isomer)
This constitutional isomer will also have a protonated molecule at m/z 128. While it will exhibit the same neutral losses (H₂O, NH₃, HCOOH, CO₂), the relative intensities of the fragment ions are expected to differ significantly. The proximity of the carboxyl group to the double bond may facilitate a more favorable loss of water or CO₂, leading to a more stable conjugated system. The fragmentation pattern will be distinct, allowing for differentiation from the 4-amino isomer.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for each compound under positive-ion ESI-MS/MS, allowing for a direct comparison.
Precursor Ion (m/z)
Compound
Key Fragment Ions (m/z) and Corresponding Neutral Loss
128
4-Aminocyclopent-2-ene-1-carboxylic acid
111 (-NH₃), 110 (-H₂O), 84 (-CO₂), 82 (-HCOOH)
130
4-Aminocyclopentane-1-carboxylic acid
113 (-NH₃), 112 (-H₂O), 102 (-C₂H₄), 84 (-HCOOH)
142
Methyl 4-aminocyclopent-2-ene-1-carboxylate
111 (-•OCH₃), 110 (-CH₃OH), 82 (-HCOOCH₃)
128
3-Aminocyclopent-1-ene-1-carboxylic acid
111 (-NH₃), 110 (-H₂O), 84 (-CO₂), 82 (-HCOOH)
Note: The relative intensities of the fragment ions for the constitutional isomers are expected to be different.
Experimental Protocol: A Self-Validating System
This section provides a detailed methodology for acquiring the mass spectrometric data discussed in this guide. This protocol is designed to be robust and reproducible.
Sample Preparation
Stock Solutions: Prepare 1 mg/mL stock solutions of each compound in methanol.
Working Solutions: Dilute the stock solutions to a final concentration of 10 µg/mL in 50:50 methanol:water with 0.1% formic acid for positive-ion ESI. For EI analysis of the methyl ester, a concentration of 50-100 µg/mL in a volatile solvent like methanol or ethyl acetate is appropriate.
Internal Standard: For quantitative studies, include a suitable internal standard (e.g., an isotopically labeled version of the analyte) at a fixed concentration in all samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic System: A standard HPLC or UHPLC system.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these polar compounds.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A gradient from 5% to 95% B over 5-10 minutes.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometer Conditions (ESI-MS/MS)
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations (e.g., 600-800 L/hr, 350-450 °C).
MS1 Scan: Scan for the protonated molecular ions of each compound.
MS2 (Product Ion) Scan: Select the precursor ion of interest with an isolation width of ~1 m/z and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
Figure 4. A generalized workflow for LC-MS/MS analysis.
Conclusion
The structural elucidation of small molecules by mass spectrometry is a process of systematic investigation and logical deduction. By comparing the fragmentation pattern of an unknown compound to those of well-characterized structural analogs, we can confidently assign its structure. This guide has demonstrated that subtle molecular modifications—such as the saturation of a double bond, derivatization of a functional group, or alteration of substituent positions—give rise to predictable and diagnostic changes in the mass spectrum.
For 4-aminocyclopent-2-ene-1-carboxylic acid, the key diagnostic fragments arise from the losses of small, stable neutral molecules like ammonia, water, and formic acid. Its saturated analog is differentiated by a different precursor mass and potentially more pronounced alkane-like fragmentation. The methyl ester provides a clear shift in precursor mass and characteristic losses of methanol and methyl formate. Finally, a constitutional isomer, while having the same mass, will produce a fragmentation pattern with different relative ion intensities, enabling its distinction.
By applying the principles and methodologies outlined herein, researchers can harness the full power of mass spectrometry for the unambiguous characterization of novel chemical entities.
References
Guo, Y.-C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23, 131–139. Available at: [Link]
Kushnir, M. M., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]
Kushnir, M. M., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. ResearchGate. Available at: [Link]
Guo, Y. C., et al. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry, 44(8), 1234-41. Available at: [Link]
Doc Brown's Chemistry. (2025). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 4-Amino-2-cyclopentene-1-carboxylic acid. PubChem. Available at: [Link]
National Center for Biotechnology Information. (n.d.). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. Available at: [Link]
University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster. Available at: [Link]
A Comparative Benchmarking Guide to 4-aminocyclopent-2-ene-1-carboxylic acid HCl and Other Cyclic Amino Acids in Drug Discovery
Introduction: The Rationale for Rigidity in Peptide and Small Molecule Design In the landscape of modern drug discovery, the pursuit of molecules with high target affinity, specificity, and favorable pharmacokinetic prof...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Rigidity in Peptide and Small Molecule Design
In the landscape of modern drug discovery, the pursuit of molecules with high target affinity, specificity, and favorable pharmacokinetic profiles is paramount. Unnatural amino acids, particularly those with cyclic structures, have emerged as powerful tools in this endeavor.[1] Unlike their linear counterparts, which often exist as a flexible ensemble of conformations in solution, cyclic amino acids introduce conformational constraints.[2][3] This pre-organization into a more defined three-dimensional shape can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and potency.[4][5]
The incorporation of these rigid scaffolds into peptides or small molecules can lead to several desirable attributes:
Enhanced Stability: The cyclic nature protects against enzymatic degradation, increasing the molecule's in vivo half-life.[6]
Improved Target Specificity: A constrained conformation is less likely to bind to off-target receptors, reducing potential side effects.[4][7]
Bioavailability: Strategic modifications can improve membrane permeability and oral bioavailability.[1][5]
This guide provides a comparative analysis of 4-aminocyclopent-2-ene-1-carboxylic acid HCl , a key building block and bioactive molecule, benchmarked against other significant classes of cyclic amino acids. We will delve into their structural features, biological activities, and synthetic accessibility, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Featured Compound: 4-aminocyclopent-2-ene-1-carboxylic acid HCl
(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA). Its structure is characterized by a five-membered cyclopentene ring, which locks the amino and carboxylic acid groups into a specific spatial orientation. This rigidity is central to its biological activity.
Key Biological Profile:
GABA Aminotransferase (GABA-AT) Inhibition: This compound is a known reversible inhibitor of GABA-AT, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[8] By inhibiting this enzyme, it increases GABA levels in the brain, which has therapeutic implications for neurological disorders. A study demonstrated its ability to block the expression of conditioned place preference to cocaine and nicotine in rats, suggesting its potential in addiction therapy.[8]
Synthetic Intermediate: Beyond its intrinsic activity, it serves as a crucial chiral building block in organic synthesis. For instance, its methyl ester derivative is an intermediate in the synthesis of Peramivir, an antiviral neuraminidase inhibitor used to treat influenza.[9]
Comparative Analysis: Structural and Functional Benchmarking
To contextualize the utility of 4-aminocyclopent-2-ene-1-carboxylic acid, we compare it with other classes of cyclic amino acids that offer different degrees of conformational constraint and functional group presentation.
dot
Caption: Structural diversity among benchmarked cyclic amino acids.
Proline: The Natural Benchmark
Proline is the only proteinogenic amino acid with a secondary amine, where the side chain loops back to form a five-membered pyrrolidine ring. This inherent cyclization severely restricts the phi (φ) torsion angle of the peptide backbone, making it a common "helix breaker" and a frequent constituent of turns and loops in proteins.[3][10]
Comparison Point: While both are five-membered rings, proline's cyclization involves the backbone nitrogen, directly influencing peptide secondary structure. 4-aminocyclopent-2-ene-1-carboxylic acid's constraint is entirely within its side chain, offering a rigid scaffold without forcing a specific backbone torsion, making it a versatile tool for probing side-chain interactions.
These are synthetic analogues that, like our focus compound, are built on a cyclopentane core. However, they are often derived from sugars like D-mannose or D-galactose, resulting in multiple hydroxyl groups around the ring.[11][12]
Comparison Point: The key differentiator is functionalization. The polyhydroxylated nature offers numerous points for further chemical modification and can significantly increase hydrophilicity. This is in contrast to the relatively simpler, more lipophilic cyclopentene ring of 4-aminocyclopent-2-ene-1-carboxylic acid. The choice between them depends on whether the goal is to introduce a rigid scaffold (4-aminocyclopent-2-ene-1-carboxylic acid) or a rigid, highly functionalized, and water-soluble one.
Azabicycloalkane Amino Acids: Ultimate Rigidity and Dipeptide Mimicry
This class of compounds features fused ring systems, such as in azabicyclo[X.Y.0]alkanes, creating an exceptionally rigid structure.[13] They are often designed to act as dipeptide mimics, locking the peptide backbone into a specific reverse-turn conformation.[13]
Comparison Point: Azabicycloalkanes represent a higher level of conformational constraint compared to the monocyclic 4-aminocyclopent-2-ene-1-carboxylic acid. They are designed to replace entire dipeptide units within a sequence to force a specific fold.[13] Our focus compound is more subtle; it constrains a single amino acid side chain, influencing the local environment without dictating the entire backbone conformation.
Data Summary Tables
Table 1: Comparative Physicochemical and Structural Properties
Compound Class
Ring System
Key Structural Feature
Primary Advantage
Typical Application
4-aminocyclopent-2-ene-1-carboxylic acid
Monocyclic, Unsaturated
Rigid orientation of amino and carboxyl groups
GABA-AT inhibition, Chiral building block
Neurological drug discovery, Antiviral synthesis[8][9]
Proline
Monocyclic, Saturated
Backbone cyclization (pyrrolidine ring)
Restricts backbone φ angle
Inducing turns in peptides, Disrupting helices[10]
To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems, including necessary controls. The causality behind experimental choices is explained to provide deeper insight.
Protocol 1: In Vitro GABA Transaminase (GABA-AT) Inhibition Assay
Rationale: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of GABA-AT. We use a coupled enzyme system where the product of the GABA-AT reaction, succinic semialdehyde, is converted by a dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm. This provides a continuous, real-time measurement of enzyme activity.
Materials:
Recombinant human GABA-AT
GABA (substrate)
α-ketoglutarate (co-substrate)
Succinic semialdehyde dehydrogenase (SSADH)
NAD⁺
Pyridoxal 5'-phosphate (PLP, cofactor)
Potassium pyrophosphate buffer (pH 8.6)
Test compounds (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid HCl) dissolved in buffer
96-well UV-transparent microplate
Microplate spectrophotometer
Step-by-Step Methodology:
Prepare Reagent Mix: In the potassium pyrophosphate buffer, prepare a master mix containing GABA, α-ketoglutarate, NAD⁺, SSADH, and PLP at 2x their final desired concentration.
Compound Plating: Add 50 µL of test compound dilutions (in buffer) to the wells of the 96-well plate. Include "no inhibitor" controls (buffer only) and "no enzyme" controls (buffer only, for background subtraction).
Enzyme Addition: Add 25 µL of GABA-AT enzyme solution (at 4x final concentration) to all wells except the "no enzyme" controls. Add 25 µL of buffer to the "no enzyme" wells.
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add 25 µL of the 2x reagent master mix to all wells to start the reaction.
Kinetic Reading: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
Subtract the background rate from the "no enzyme" controls.
Normalize the rates relative to the "no inhibitor" control (set to 100% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
dot
Caption: Workflow for the in vitro GABA-AT inhibition assay.
Protocol 2: General Radioligand Binding Assay
Rationale: This protocol provides a framework for assessing the binding affinity of a test compound to a specific receptor target (e.g., Thromboxane A2 receptor). It relies on the principle of competitive displacement, where the unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
Cell membranes or purified protein expressing the target receptor
Radiolabeled ligand (e.g., [³H]-U46619 for the TP receptor)
Assay buffer specific to the target receptor
Test compounds
Unlabeled high-affinity ligand for determining non-specific binding
Glass fiber filters
Scintillation fluid and vials
Filtration manifold
Scintillation counter
Step-by-Step Methodology:
Assay Setup: In tubes, combine the assay buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the test compound.
Controls: Prepare three types of controls:
Total Binding: Contains only buffer, radioligand, and membranes.
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a saturating concentration of the unlabeled ligand.
Vehicle Control: Contains buffer, radioligand, membranes, and the vehicle used to dissolve the test compound.
Initiate Binding: Add the cell membrane preparation to each tube to initiate the binding reaction.
Incubation: Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The exact time and temperature are target-dependent and must be optimized.
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a filtration manifold. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The benchmarking of 4-aminocyclopent-2-ene-1-carboxylic acid HCl against other cyclic amino acids reveals a landscape of tools available to the medicinal chemist, each with distinct advantages.
4-aminocyclopent-2-ene-1-carboxylic acid stands out as a potent, conformationally restricted GABA analogue and a valuable chiral scaffold. Its utility is proven both as a bioactive molecule for neurological targets and as a key intermediate for complex syntheses.
Proline remains the fundamental tool for backbone manipulation in peptide design.
Polyhydroxylated cyclopentane β-amino acids offer a gateway to creating rigid scaffolds with extensive opportunities for functionalization and improved solubility.
Azabicycloalkane amino acids provide the highest level of rigidity, serving as powerful dipeptide mimics to enforce specific secondary structures.
The choice of which cyclic amino acid to employ is therefore a strategic one, dictated by the specific goals of the drug discovery program. Is the aim to constrain a single side chain, force a peptide turn, or introduce a scaffold for further derivatization? By understanding the comparative performance and properties outlined in this guide, researchers can more effectively leverage the power of conformational constraint to design the next generation of therapeutics with enhanced efficacy, selectivity, and stability.
dot
Caption: The impact of conformational constraint on drug properties.
References
Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. PMC. Available at: [Link]
Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2787-2803. Available at: [Link]
Fernández, F., et al. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ChemRxiv. Available at: [Link]
Balasco, A., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3847-3882. Available at: [Link]
Fernández, F., et al. (2021). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 86(17), 11635-11649. Available at: [Link]
A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Preprints.org. Available at: [Link]
Be, B. M., & Nilar, S. H. (1990). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 87(1), 125-129. Available at: [Link]
Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(22), 3049-3066. Available at: [Link]
Gopi, H. N., & Gunanathan, C. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Biopolymers, 109(10), e23201. Available at: [Link]
Fernández, F., et al. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. Digital CSIC. Available at: [Link]
Tidwell, M. W., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(21), 7715-7727. Available at: [Link]
Tidwell, M. W., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. Available at: [Link]
What Are Cyclic Amino Acids and Their Applications? MolecularCloud. (2023). Available at: [Link]
Smith, A. B., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4163-4166. Available at: [Link]
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 107, 130033. Available at: [Link]
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(11), 1313-1342. Available at: [Link]
(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. Available at: [Link]
4-Aminocyclopent-2-ene-1-carboxylic acid. PubChem. Available at: [Link]
Delving into the World of Cyclic Peptides. GenScript. (2024). Available at: [Link]
Wang, L., et al. (2024). CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. Nucleic Acids Research, 52(D1), D519-D525. Available at: [Link]
Zhang, Y., et al. (2025). Cyclic Peptide Therapeutic Agents Discovery: Computational and Artificial Intelligence-Driven Strategies. Journal of Medicinal Chemistry. Available at: [Link]
Reissmann, S., & Imhof, D. (2004). Development of Conformationally Restricted Analogues of Bradykinin and Somatostatin Using Constrained Amino Acids and Different Types of Cyclization. Current Medicinal Chemistry, 11(21), 2835-2850. Available at: [Link]
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(14), 3149-3157. Available at: [Link]
Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed. (2023). Available at: [Link]
Ashby, C. R., et al. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse, 44(2), 61-63. Available at: [Link]
Trabocchi, A., et al. (2008). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. ResearchGate. Available at: [Link]
Cas no 134003-04-6 ((1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid). Kuujia. Available at: [Link]
Gierasch, L. M. (1989). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Review of Biochemistry, 58, 747-780. Available at: [Link]
(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride. NextSDS. Available at: [Link]
US5206435A - 4-amino-2-cyclopentene-1-methanol. Google Patents.
As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a regulatory requirement, but as a rigorous chemical process requiring a deep mechanistic understanding of the molecule . 4-aminocy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a regulatory requirement, but as a rigorous chemical process requiring a deep mechanistic understanding of the molecule .
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride (CAS: 1376003-60-9 / 130931-85-0) is a bifunctional cycloalkene containing both a carboxylic acid and a primary amine protonated as a hydrochloride salt [5]. Because it is an organic hydrochloride, improper disposal can lead to localized acidification of aquatic environments or the release of corrosive hydrogen chloride (HCl) gas upon thermal decomposition.
The following guide provides a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring full compliance with EPA (Resource Conservation and Recovery Act) and OSHA laboratory standards [1][2].
To design an effective disposal strategy, we must first quantify the chemical's reactivity profile. The presence of the hydrochloride salt means this compound acts as a weak acid in aqueous solutions, while the alkene moiety makes it susceptible to oxidation.
Requires rigorous PPE (nitrile gloves, splash goggles) to prevent dermal/ocular exposure during waste consolidation [5].
EPA Waste Stream
Unlisted Hazardous Waste (Halogenated Organic)
Cannot be drain-disposed. Must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration [1][3].
Thermal Decomposition
Liberates HCl, NOx, and COx
Incineration facilities must be equipped with alkaline scrubbers to neutralize halogenated exhaust [4].
Chemical Incompatibilities
Strong oxidizers, strong bases
Segregate from oxidizers to prevent exothermic degradation of the cyclopentene ring.
Step-by-Step Disposal Workflows
Every protocol in your laboratory must be a self-validating system. This means incorporating analytical checks within the disposal workflow to confirm that the hazard has been successfully mitigated before the waste leaves the bench.
Protocol A: Solid Waste Consolidation
Solid waste includes expired powder, contaminated weigh boats, and filter papers.
Preparation: Don appropriate PPE (lab coat, chemical-resistant nitrile gloves, safety goggles). Perform all transfers inside a certified chemical fume hood to prevent inhalation of irritating dust (STOT SE 3 hazard) [5].
Collection: Carefully sweep or transfer the solid 4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride into a wide-mouth, high-density polyethylene (HDPE) container. Causality: HDPE is chemically inert to weak organic acids and prevents moisture ingress, which could otherwise lead to caking and localized corrosion.
Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazards (Irritant, Halogenated Organic) [3].
Storage: Store in a designated satellite accumulation area away from strong oxidizers and bases.
Protocol B: Liquid Waste & Aqueous Neutralization
When disposing of aqueous solutions containing this compound, the hydrochloride salt will naturally depress the pH.
Initial pH Assessment: Measure the pH of the waste solution using a calibrated pH meter. Solutions of this hydrochloride salt typically exhibit a pH between 3.0 and 4.5.
Neutralization (If permitted by local EHS): Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously.
Self-Validation (The Drift Check): Once the pH reaches 7.0, stop the addition and wait 10 minutes. Causality: The amine group acts as a buffer. If the pH drifts back down below 6.0 after 10 minutes, the system has not reached equilibrium; add additional NaOH until a stable pH of 6.5–7.5 is maintained.
Solvent Segregation: If the compound is dissolved in an organic solvent (e.g., methanol, DMSO), do not attempt neutralization. Instead, funnel the solution into a designated "Halogenated Organic Waste" carboy. Causality: Mixing halogenated organics with non-halogenated streams drastically increases institutional disposal costs and complicates the incineration process [4].
Empty containers retain micro-residues that can react with atmospheric moisture to form corrosive micro-environments.
First Rinse: Add a small volume of a compatible solvent (e.g., ethanol or water) to the empty vial. Cap and agitate vigorously for 30 seconds. Empty the rinsate into the appropriate liquid hazardous waste container.
Second & Third Rinses: Repeat the process two more times.
Defacement & Disposal: Once dry, completely deface or remove the original chemical label. The clean, defaced glass or plastic container can now be disposed of in the standard laboratory glass/solid waste bin [4].
Spill Response & Surface Validation
In the event of a benchtop spill of the solid hydrochloride salt:
Containment: Do not dry-sweep, as this aerosolizes the irritant powder. Gently cover the spill with slightly damp absorbent pads (wetted with DI water).
Collection: Use a plastic scoop (avoid metal spatulas to prevent potential corrosive interactions) to transfer the wetted powder and pads into a solid hazardous waste bag.
Self-Validating Decontamination: Wash the spill area with a mild sodium bicarbonate solution to neutralize any residual acid. Validation Step: Press a wetted universal pH indicator strip against the cleaned benchtop surface. A reading of pH 7 confirms the complete removal of the acidic hydrochloride residue.
Waste Routing Visualization
The following diagram illustrates the logical routing of 4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride waste streams to ensure regulatory compliance and environmental safety.
Operational routing for organic hydrochloride waste from benchtop generation to final EPA-compliant destruction.
Chemical Compatibility Matrix for Storage
To prevent adverse reactions in your satellite accumulation area, adhere to the following segregation rules [3]:
Table 2: Waste Segregation Matrix
Chemical Class
Compatibility
Rationale
Halogenated Solvents (DCM, Chloroform)
Compatible
Can be co-mingled in liquid waste carboys; both require similar high-temp incineration.
Strong Oxidizers (Nitrates, Peroxides)
Incompatible
The cycloalkene double bond and secondary amine are highly susceptible to violent oxidation.
Strong Bases (NaOH, KOH pellets)
Incompatible
Direct contact with the solid hydrochloride salt will cause a rapid, exothermic acid-base neutralization.
Heavy Metals (Hg, Pb, Ag)
Incompatible
Amines can form complex coordination compounds with heavy metals, complicating the waste treatment process.
References
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, 21 May 2025. Available at:[Link]
US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean, 13 Jun 2014. Available at:[Link]
IDR Environmental Services. "How To Dispose Of Lab Chemicals." IDR Environmental Blog, 27 Feb 2020. Available at:[Link]
NextSDS. "4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride Safety Data Sheet." NextSDS Chemical Substance Information, 2025. Available at:[Link]
Handling
Personal protective equipment for handling 4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by physical and chemical causality. 4-aminocyclopent-2-ene-1-carboxylic acid hydrochlo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by physical and chemical causality. 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride (CAS: 1376003-60-9 / 130931-85-0 for the (1R,4S) isomer) is a highly valuable chiral intermediate, critically utilized in the synthesis of neuraminidase inhibitors such as the antiviral drug Peramivir.
However, its molecular formulation demands rigorous operational boundaries. Because it is a hydrochloride salt, it is inherently hygroscopic and highly reactive with ambient moisture. Upon contact with mucosal membranes or epidermal sweat, the salt dissociates, causing rapid, localized drops in pH. This mechanistic reality is the primary driver behind its severe irritation and acute toxicity profile.
To build a self-validating safety culture in your laboratory, you must understand why specific Personal Protective Equipment (PPE) and handling protocols are deployed. This guide provides the definitive, step-by-step operational and disposal framework for handling this compound safely.
Hazard Profile & Causality Analysis
Before selecting PPE, we must quantify the risk. The following table summarizes the Globally Harmonized System (GHS) hazard data for 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride[1][2] and the mechanistic causality that dictates our safety response.
Hazard Class
GHS Code
Causality & Mechanistic Risk
Required Engineering Control
Acute Toxicity
H302, H312, H332
Systemic absorption can occur via ingestion, dermal permeation, or inhalation of fine crystalline dust[2].
Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (80-100 fpm face velocity).
Skin Irritation
H315
The HCl salt dissociates upon contact with epidermal moisture, causing localized acid burns and tissue degradation[1].
High solubility in ocular fluid leads to rapid localized acidification, risking severe corneal damage[1].
ANSI Z87.1 compliant splash goggles and face shield.
STOT SE 3
H336
Inhalation of aerosolized dust may affect the central nervous system, causing dizziness or drowsiness[1].
Localized exhaust ventilation; strict prohibition of open-bench handling.
Personal Protective Equipment (PPE) Matrix
Under [3], PPE serves as the final line of defense. For this specific hydrochloride salt, your PPE must act as a comprehensive moisture and acid barrier[4].
Hand Protection (OSHA 29 CFR 1910.138): Implement a double-gloving system. Wear a standard 4-mil nitrile glove as the inner layer for dexterity, and a heavy-duty, extended-cuff nitrile or flexible laminate glove as the outer layer[5][6]. Causality: If the outer glove is breached by the acidic salt, the inner glove provides a critical buffer window for safe doffing.
Eye & Face Protection (OSHA 29 CFR 1910.133): Wear[5]. Safety glasses are insufficient because they do not form a seal against aerosolized dust. If handling large volumes (>50g) or preparing solutions, a full face shield must be worn over the goggles[6].
Body Protection: A flame-resistant (FR), impermeable lab coat with knit cuffs. Ensure closed-toe, non-porous footwear.
Respiratory Protection (OSHA 29 CFR 1910.134): Assuming engineering controls (fume hood) are fully operational, a respirator is not strictly required. However, if a spill occurs outside the hood, an N95 or P100 particulate respirator must be donned immediately to prevent inhalation of the H332/H336 hazard[3].
Operational Workflow: Handling & Transfer Protocol
Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.
Step 1: Environmental Validation
Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 100 feet per minute (fpm).
Validation: Tape a small Kimwipe to the bottom of the sash; it should pull gently inward. This confirms negative pressure, mitigating the H332 inhalation risk[7].
Step 2: Static-Free Weighing
Action: Because hydrochloride salts are prone to static cling (which causes powder to aerosolize and jump), use an anti-static gun (e.g., Zerostat) on a conductive weighing boat before dispensing.
Validation: The powder should pour smoothly without clinging to the sides of the spatula or boat.
Step 3: Transfer & Dissolution
Action: Transfer the solid into the reaction vessel using a sealed powder funnel. If your synthesis requires neutralizing the HCl salt to free the amine (e.g., using triethylamine or NaOH), add the base dropwise under continuous stirring in an ice bath.
Validation: Monitor the internal temperature. The neutralization of the hydrochloride salt is exothermic; maintaining the temperature below 20°C prevents solvent boil-off and vapor generation.
Spill Response & Disposal Plan
In the event of a breach, immediate containment and neutralization are required to prevent environmental contamination and personnel exposure.
Emergency Spill Protocol
Isolate & Escalate: Evacuate non-essential personnel from the immediate area. Don your P100 respirator and heavy-duty outer gloves.
Containment (Solid): Never dry-sweep the powder. Dry sweeping aerosolizes the acute inhalation hazard. Gently cover the spill with damp, chemically inert absorbent pads to dissolve and trap the salt.
Neutralization (Liquid): If the compound is already in solution, surround the spill with a chemical berm. Neutralize the acidic hydrochloride component by slowly applying a weak base (e.g., 5% sodium bicarbonate solution).
Validation: Test the peripheral edges of the neutralized spill with pH indicator paper. Do not proceed with final cleanup until the paper reads a safe pH of 6–8.
Waste Disposal (EPA Compliance)
Under [8][9], academic and research laboratories must adhere to strict hazardous waste accumulation standards.
Collect all neutralized spill debris and standard reaction waste into a chemically compatible, high-density polyethylene (HDPE) container.
Label the container explicitly: "Hazardous Waste - Toxic/Irritant (4-aminocyclopent-2-ene-1-carboxylic acid HCl)". Do not use abbreviations.
Store the container in a designated[10] at or near the point of generation. Ensure the container remains sealed at all times unless actively adding waste.
Workflow Visualization
Workflow for the safe handling, spill response, and disposal of 4-aminocyclopent-2-ene-1-carboxylic acid HCl.